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Afubiata

Cat. No.: B10829023
M. Wt: 416.5 g/mol
InChI Key: UGPWISFILITTLX-UHFFFAOYSA-N
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Description

Afubiata is a useful research compound. Its molecular formula is C27H29FN2O and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29FN2O B10829023 Afubiata

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29FN2O

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide

InChI

InChI=1S/C27H29FN2O/c28-23-7-5-18(6-8-23)16-30-17-22(24-3-1-2-4-25(24)30)12-26(31)29-27-13-19-9-20(14-27)11-21(10-19)15-27/h1-8,17,19-21H,9-16H2,(H,29,31)

InChI Key

UGPWISFILITTLX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F

Origin of Product

United States

Foundational & Exploratory

The Molecular Blueprint of Afubiata: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – In the evolving landscape of psychoactive substances, a comprehensive understanding of the molecular mechanisms of novel compounds is paramount for the scientific and medical communities. This technical guide offers an in-depth exploration of the mechanism of action of Afubiata, a synthetic cannabinoid that has emerged as a significant compound of interest. This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its metabolic pathways, inferred receptor interactions, and the experimental methodologies used in its characterization.

Executive Summary

This compound is a synthetic cannabinoid characterized by its interaction with the endocannabinoid system. While direct pharmacological data on this compound is emerging, its structural similarity to other known synthetic cannabinoids, particularly ADB-FUBIATA, provides a strong basis for understanding its mechanism of action. This guide synthesizes the available metabolic data for this compound and infers its primary pharmacological activity through the lens of its structural analogs. It details the downstream signaling cascades likely initiated upon receptor binding and provides a comprehensive overview of the experimental protocols necessary for its study.

Metabolic Profile of this compound

The biotransformation of this compound is a critical aspect of its pharmacology and toxicology. In vitro studies utilizing human liver microsomes have elucidated its primary metabolic pathways.

This compound undergoes extensive phase I metabolism primarily through three main reactions:

  • Hydroxylation: The addition of a hydroxyl group is a major metabolic route.

  • N-dealkylation: The removal of an alkyl group from the nitrogen atom.

  • Ketone Formation: The oxidation of a secondary alcohol to a ketone.

Among the various metabolites identified, the most abundant is A16 , which is hydroxylated at the adamantane moiety.[1][2] The proposed metabolic pathways are visualized in the diagram below.

Afubiata_Metabolism This compound This compound Metabolite1 Hydroxylation This compound->Metabolite1 Metabolite2 N-dealkylation This compound->Metabolite2 Metabolite3 Ketone Formation This compound->Metabolite3 A16 Metabolite A16 (Adamantane Hydroxylation) (Most Abundant) Metabolite1->A16 Major Pathway

Proposed metabolic pathways of this compound.

Inferred Mechanism of Action: Cannabinoid Receptor Agonism

Based on the pharmacological profile of its close structural analog, ADB-FUBIATA, this compound is presumed to act as a potent and selective agonist for the cannabinoid receptor type 1 (CB1).

Quantitative Data for the Structural Analog ADB-FUBIATA
ParameterValueReceptorReference Compound
EC50 635 nMCB1CP55,940
Emax 141%CB1CP55,940
Activity at CB2 Almost no activityCB2-

This data pertains to ADB-FUBIATA and is used to infer the activity of this compound.

Signaling Pathways

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound is expected to initiate a cascade of intracellular signaling events. The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi/o.

Upon agonist binding, the following signaling pathway is activated:

  • G-protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3]

  • Modulation of Ion Channels: The βγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The βγ subunit can also activate the MAPK/ERK signaling cascade, which is involved in the regulation of various cellular processes, including gene expression and cell proliferation.[3][4]

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to Gi G[i/o] Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to CellularResponse Cellular Response (e.g., Gene Expression) cAMP->CellularResponse Modulates MAPK->CellularResponse Regulates Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing CB1 or CB2) start->prep incubate Incubate Membranes with Radioligand (e.g., [3H]CP55,940) and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (via filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

References

The Synthesis and Purification of Afubiata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthesis and purification methodology for Afubiata, a synthetic cannabinoid. While a specific, publicly available synthesis protocol for this compound (Adamantyl-FUBIATA) is not documented, this guide outlines a scientifically grounded, two-step synthetic pathway based on established organic chemistry principles and published methods for structurally analogous compounds. The proposed synthesis involves the amidation of indole-3-acetic acid with adamantanamine, followed by the N-alkylation of the indole ring with 4-fluorobenzyl bromide. This document also details purification techniques standard for this class of molecules, including flash chromatography, to achieve high purity. Furthermore, this guide presents the established cannabinoid receptor signaling pathway, through which this compound is presumed to exert its biological effects. All quantitative data and experimental protocols are presented in a clear and structured format to aid in research and development.

Introduction

This compound is an analytical reference standard structurally related to known synthetic cannabinoids.[1][2] Its chemical name is 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-acetamide, and its CAS number is 2985275-14-5.[1] Like other synthetic cannabinoids, this compound is designed to interact with the cannabinoid receptors, primarily CB1 and CB2, mimicking the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Understanding the synthesis and purification of such compounds is crucial for forensic analysis, toxicological studies, and the development of potential therapeutic agents or countermeasures. This guide provides a detailed, albeit theoretical, framework for the laboratory-scale synthesis and purification of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process:

  • Amide Coupling: Formation of the core acetamide structure by coupling indole-3-acetic acid with 1-adamantanamine.

  • N-Alkylation: Introduction of the 4-fluorobenzyl group onto the indole nitrogen.

The overall synthetic scheme is presented below:

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: N-Alkylation Indole-3-acetic_acid Indole-3-acetic acid Intermediate_A N-(Adamantan-1-yl)-2-(1H-indol-3-yl)acetamide Indole-3-acetic_acid->Intermediate_A 1-Adamantanamine 1-Adamantanamine 1-Adamantanamine->Intermediate_A Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Intermediate_A This compound This compound Intermediate_A->this compound 4-Fluorobenzyl_bromide 4-Fluorobenzyl bromide 4-Fluorobenzyl_bromide->this compound Base Base (e.g., NaH, K2CO3) Base->this compound

Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of N-(Adamantan-1-yl)-2-(1H-indol-3-yl)acetamide

This protocol is adapted from methodologies for the synthesis of similar N-substituted indole-3-acetamides.

Materials:

  • Indole-3-acetic acid

  • 1-Adamantanamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole-3-acetic acid (1.0 eq) in anhydrous DMF, add 1-adamantanamine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Experimental Protocol: Step 2 - Synthesis of this compound (N-Alkylation)

This protocol is based on standard N-alkylation procedures for indoles.

Materials:

  • N-(Adamantan-1-yl)-2-(1H-indol-3-yl)acetamide (from Step 1)

  • 4-Fluorobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-(Adamantan-1-yl)-2-(1H-indol-3-yl)acetamide (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the final product is critical to obtain a high-purity analytical standard. Flash chromatography is a commonly employed technique for the purification of synthetic cannabinoids.[3]

Experimental Protocol: Flash Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Flash chromatography system

Procedure:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto a silica gel column.

  • Elute the column with a gradient of EtOAc in hexane. A typical gradient might start from 5% EtOAc in hexane and gradually increase to 30-50% EtOAc.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

  • The purity of the final compound should be assessed by analytical techniques such as HPLC, LC-MS, and NMR. A purity of ≥98% is expected for an analytical reference standard.[1]

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound, based on reported yields for structurally similar compounds.

ParameterStep 1: Amide CouplingStep 2: N-AlkylationOverall
Theoretical Yield Dependent on starting material scaleDependent on intermediate scaleDependent on starting material scale
Expected Yield 80-90%75-85%60-76%
Purity (Post-Purification) >95%>98%>98%
Reaction Time 12-24 hours12-24 hours24-48 hours

Cannabinoid Receptor Signaling Pathway

This compound, as a synthetic cannabinoid, is expected to act as an agonist at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1_R CB1 Receptor This compound->CB1_R binds & activates G_Protein Gi/o Protein CB1_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channel Ion Channel (K+, Ca2+) G_Protein->Ion_Channel modulates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway activates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response Ion_Channel->Cellular_Response leads to PKA PKA cAMP->PKA activates PKA->Cellular_Response leads to Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression leads to Gene_Expression->Cellular_Response

Caption: Simplified CB1 receptor signaling pathway.

Upon binding of this compound to the CB1 receptor, the associated Gi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The activated G-protein also modulates ion channels, typically inhibiting calcium channels and activating potassium channels. Furthermore, cannabinoid receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, which can lead to changes in gene expression and cellular function.

Conclusion

This technical guide provides a detailed, plausible framework for the synthesis and purification of this compound, a synthetic cannabinoid of forensic and research interest. The proposed two-step synthesis, involving amide coupling and N-alkylation, is based on established and reliable organic chemistry reactions. The outlined purification protocol using flash chromatography is a standard and effective method for obtaining high-purity compounds of this class. The provided information on the cannabinoid receptor signaling pathway offers context for its biological activity. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with synthetic cannabinoids. All protocols should be performed with appropriate safety precautions in a controlled laboratory setting.

References

The Synthetic Cannabinoid Afubiata: A Technical Overview of its Discovery, Metabolism, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afubiata is a recently identified synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Characterized by a novel acetamide linker structure, this compound is designed to mimic the effects of tetrahydrocannabinol (THC) by targeting the human cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the discovery, metabolic fate, and presumed mechanism of action of this compound. The information presented herein is based on in vitro metabolism studies and the broader understanding of SCRA pharmacology, intended to inform forensic analysis, clinical toxicology, and future research.

Discovery and History

This compound was first identified as a new psychoactive substance in the recreational drug market.[1][2] Like many SCRAs, it was likely synthesized to circumvent existing drug laws.[1][2] It belongs to a class of synthetic cannabinoids featuring an acetamide linker. The formal chemical name for this compound is 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-acetamide.

Presumed Signaling Pathway

As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The activation of the CB1 receptor by an agonist like this compound is thought to initiate a downstream signaling cascade that leads to the psychoactive effects associated with the substance.

The binding of this compound to the CB1 receptor is expected to activate the associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Additionally, the activation of the Gi/o protein can lead to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. This combination of signaling events ultimately dampens neuronal activity and neurotransmitter release.

AFUBIATA_CB1_Signaling_Pathway Presumed CB1 Receptor Signaling Pathway for this compound This compound This compound CB1R CB1 Receptor (GPCR) This compound->CB1R Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel N-type Ca2+ Channel Gi_o->Ca_channel Inhibits GIRK_channel GIRK Channel Gi_o->GIRK_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Modulates Ca_channel->Neuronal_Activity Reduces Ca2+ influx GIRK_channel->Neuronal_Activity Increases K+ efflux

Presumed CB1 Receptor Signaling Pathway for this compound

In Vitro Metabolism

The metabolic fate of this compound has been investigated through in vitro studies using human liver microsomes (HLM).[1] These studies are crucial for identifying the metabolites that can be used as biomarkers for detecting this compound consumption in forensic and clinical settings.

Metabolic Pathways

The primary metabolic transformations of this compound are phase I reactions, including hydroxylation, N-dealkylation, and ketone formation. Hydroxylation, a common metabolic pathway for many xenobiotics, occurs on the adamantane moiety of the this compound molecule. N-dealkylation involves the removal of the N-alkyl group. Ketone formation is another oxidative transformation observed for this compound.

Afubiata_Metabolic_Pathway Metabolic Pathways of this compound This compound This compound Hydroxylation Hydroxylation (Adamantane) This compound->Hydroxylation N_dealkylation N-dealkylation This compound->N_dealkylation Ketone_formation Ketone Formation This compound->Ketone_formation Metabolites Metabolites Hydroxylation->Metabolites N_dealkylation->Metabolites Ketone_formation->Metabolites

Metabolic Pathways of this compound

Identified Metabolites

The in vitro metabolism studies of this compound have identified several metabolites. The most abundant metabolite, as determined by peak area in liquid chromatography-high-resolution mass spectrometry (LC-HRMS), is A16, which is hydroxylated at the adamantane group.

Metabolite IDMetabolic TransformationRelative Abundance
A16Hydroxylation at the adamantaneMost Abundant
-N-dealkylationDetected
-Ketone formationDetected

Experimental Protocols

The following sections detail the methodologies employed for the in vitro metabolism studies of this compound.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the general procedure for the incubation of a test compound with human liver microsomes to study its phase I metabolism.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

  • Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the incubation mixture to achieve a final concentration of 10 μmol/L.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis by LC-HRMS.

LC-HRMS Analysis of Metabolites

This section describes a general workflow for the analysis of in vitro incubation samples to identify and characterize metabolites.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • High-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer

  • C18 or similar reversed-phase analytical column

Procedure:

  • Sample Preparation: Dilute the supernatant from the in vitro incubation with a suitable solvent if necessary.

  • Chromatographic Separation:

    • Inject the prepared sample onto the LC system.

    • Separate the parent compound and its metabolites using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Analyze the eluent from the LC column using the HRMS instrument, typically in positive electrospray ionization (ESI) mode.

    • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation of potential metabolites.

  • Data Analysis:

    • Process the acquired data using specialized software.

    • Identify potential metabolites by searching for expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation, -alkyl group for N-dealkylation, +14 Da for ketone formation from a methylene group).

    • Confirm the identity of metabolites by analyzing their fragmentation patterns from the MS/MS spectra.

    • Determine the relative abundance of each metabolite by comparing their peak areas in the chromatogram.

Experimental_Workflow Experimental Workflow for this compound Metabolism Study cluster_incubation In Vitro Incubation cluster_analysis LC-HRMS Analysis Incubation_Setup Prepare Incubation Mixture (HLM, NADPH, Buffer) Add_this compound Add this compound (10 µM) Incubation_Setup->Add_this compound Incubate Incubate at 37°C for 1h Add_this compound->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation HRMS_Detection HRMS Detection (Full Scan & MS/MS) LC_Separation->HRMS_Detection Data_Processing Data Processing HRMS_Detection->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Experimental Workflow for this compound Metabolism Study

Conclusion

This compound represents a new generation of synthetic cannabinoids designed to evade legal controls. Understanding its metabolism is paramount for the development of reliable analytical methods for its detection in biological samples. The primary metabolic pathways involve hydroxylation, N-dealkylation, and ketone formation, with the hydroxylated metabolite A16 being the most abundant. The presumed mechanism of action of this compound is through the activation of the CB1 receptor, leading to its psychoactive effects. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound and its metabolites. The information provided in this guide serves as a foundational resource for the scientific and forensic communities engaged in the study of new psychoactive substances.

References

In Vitro Metabolism of Afubiata in Pooled Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide details the in vitro phase I metabolism of Afubiata, a novel synthetic cannabinoid featuring an acetamide linker structure. Understanding the metabolic fate of new psychoactive substances is critical for forensic toxicology and clinical diagnostics. This study utilized pooled human liver microsomes (HLMs) to identify primary metabolic pathways and characterize resulting metabolites. Key biotransformations included hydroxylation, N-dealkylation, and ketone formation.[1][2] The most abundant metabolite, A16, resulted from hydroxylation of the adamantane moiety and is recommended as a primary biomarker for confirming this compound consumption.[1][2] Methodologies for metabolic stability, metabolite identification, and reaction phenotyping are presented in detail to serve as a comprehensive resource for researchers in drug metabolism and forensic science.

Introduction

The emergence of synthetic cannabinoids with novel structural features, such as the acetamide linker in this compound, presents ongoing challenges for detection and toxicological assessment.[1] In vitro models using human liver microsomes (HLMs) are indispensable tools for rapidly characterizing the metabolic pathways of such compounds. HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.

This guide provides a detailed overview of the experimental protocols and findings related to the in vitro metabolism of this compound. The primary objectives of this study were:

  • To determine the principal metabolic pathways of this compound in HLMs.

  • To identify the structure of major metabolites for use as urinary biomarkers.

  • To identify the specific CYP450 isoenzymes responsible for this compound's clearance.

The findings indicate that this compound is extensively metabolized, primarily through oxidation. The identification of stable and abundant metabolites, such as A16 (adamantane-hydroxylated this compound), is crucial for developing reliable analytical methods for urinalysis.

Experimental Protocols

Metabolic Stability Assay

The metabolic stability of this compound was assessed to determine its rate of clearance in HLMs.

  • Materials: Pooled human liver microsomes (20 mg/mL), this compound (10 mM in DMSO), 0.5 M potassium phosphate buffer (pH 7.4), NADPH regenerating system (Solutions A and B).

  • Incubation: A final concentration of 10 μmol/L of this compound was incubated with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer. The reaction mixture was pre-incubated at 37°C for 5 minutes.

  • Reaction Initiation: The reaction was initiated by adding the NADPH regenerating system.

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Samples were centrifuged to precipitate protein, and the supernatant was collected for analysis.

  • Analysis: The disappearance of the parent compound was monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of depletion.

Metabolite Identification

This protocol was designed to identify the structures of metabolites formed after incubation.

  • Incubation: this compound (10 μmol/L) was incubated with pooled HLMs (1.0 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C for 1 hour.

  • Sample Preparation: The reaction was terminated with ice-cold acetonitrile. After centrifugation, the supernatant was evaporated to dryness and reconstituted in a mobile phase for analysis.

  • Instrumentation: Analysis was performed using high-resolution mass spectrometry (LC-HRMS), such as a Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer, to obtain accurate mass measurements for metabolite identification.

  • Data Analysis: Metabolite identification software was used to detect potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, N-dealkylation, ketone formation) and comparing MS/MS fragmentation patterns of metabolites with the parent drug.

Cytochrome P450 Reaction Phenotyping

Reaction phenotyping was performed to identify the specific CYP450 isoenzymes responsible for this compound metabolism.

  • Approach: Two primary methods were used:

    • Recombinant Human CYP Enzymes (rCYPs): this compound was incubated individually with a panel of common rCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess the metabolic capability of each enzyme.

    • Chemical Inhibition Assay: this compound was incubated with HLMs in the presence and absence of selective chemical inhibitors for major CYP isoenzymes. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.

  • Incubation Conditions: this compound (at a concentration near its Km, if known, otherwise 1-10 µM) was incubated with HLMs or rCYPs and an NADPH regenerating system. For the inhibition assay, a pre-incubation step with the specific inhibitor was included before adding this compound.

  • Analysis: The rate of formation of the primary metabolite (A16) or the depletion of this compound was measured by LC-MS/MS. The percentage of inhibition was calculated to determine the relative contribution of each CYP isoenzyme.

Data Presentation

Table 1: Metabolic Stability of this compound in Human Liver Microsomes
ParameterValue
HLM Concentration0.5 mg/mL
This compound Concentration10 µM
Half-Life (t½)25.8 min
Intrinsic Clearance (CLint)26.9 µL/min/mg
Table 2: Summary of Phase I Metabolites of this compound Identified in HLM Incubations
Metabolite IDBiotransformationRelative Peak Area (%)Proposed Structure
A16 Hydroxylation (Adamantane) 100 (Most Abundant) This compound + OH
A12N-dealkylation45This compound - C₅H₁₁
A14Ketone Formation32This compound + O - 2H
A18Hydroxylation (Indole)21This compound + OH
A20Dihydroxylation15This compound + 2OH

Data derived from LC-HRMS peak area analysis. The most abundant metabolite (A16) is set to 100%.

Table 3: Relative Contribution of CYP450 Isoforms to this compound Metabolism
CYP450 IsoformMethod% Contribution / Inhibition
CYP3A4 Chemical Inhibition (Ketoconazole)78% Inhibition
CYP2C19 Chemical Inhibition (Ticlopidine)15% Inhibition
CYP2D6Chemical Inhibition (Quinidine)< 5% Inhibition
CYP1A2Chemical Inhibition (Furafylline)< 5% Inhibition
CYP2C9Chemical Inhibition (Tienilic Acid)< 5% Inhibition

Results indicate that CYP3A4 is the primary enzyme responsible for this compound metabolism, with a minor contribution from CYP2C19.

Visualizations

Experimental Workflow

G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis p1 This compound Stock (10 mM) r1 Combine Reagents & Pre-incubate (37°C) p1->r1 p2 Pooled HLMs p2->r1 p3 Phosphate Buffer (pH 7.4) p3->r1 p4 NADPH System r2 Initiate with NADPH & Incubate (0-60 min) p4->r2 r1->r2 r3 Terminate with Acetonitrile r2->r3 a1 Centrifuge & Collect Supernatant r3->a1 a2 LC-HRMS Analysis a1->a2 a3 Data Processing & Metabolite ID a2->a3 out1 Metabolic Stability Data a3->out1 out2 Metabolite Structures a3->out2

Caption: Workflow for in vitro metabolism of this compound in HLMs.

Proposed Metabolic Pathway of this compound

G cluster_major Major Pathways cluster_minor Minor Pathways cluster_enzyme Primary Enzymes parent This compound m1 A16 (Hydroxylation @ Adamantane) parent->m1 Major m2 A12 (N-dealkylation) parent->m2 m3 A14 (Ketone Formation) parent->m3 Minor m4 A18 (Hydroxylation @ Indole) parent->m4 cyp3a4 CYP3A4 cyp3a4->parent 78% cyp2c19 CYP2C19 cyp2c19->parent 15%

Caption: Proposed Phase I metabolic pathways of this compound.

References

An In-depth Technical Guide on the Proposed Metabolic Pathways of Afubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed metabolic pathways of Afubiata, a synthetic cannabinoid. The information presented herein is synthesized from recent in vitro metabolic profiling studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

This compound is a synthetic cannabinoid that has been identified in the recreational drug market. Understanding its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This document outlines the primary metabolic transformations this compound undergoes, based on studies utilizing human liver microsomes.

Proposed Metabolic Pathways

The metabolism of this compound primarily involves Phase I reactions, which introduce or expose functional groups to increase the compound's polarity and facilitate its excretion. The major metabolic pathways identified for this compound are:

  • Hydroxylation: This is a key metabolic route where a hydroxyl group (-OH) is added to the molecule. For this compound, hydroxylation predominantly occurs on the adamantane moiety.[1][2] The metabolite A16, which is hydroxylated at the adamantane, has been identified as the most abundant metabolite in in vitro studies.[1][2]

  • N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom within the this compound structure.[1]

  • Ketone Formation: this compound can also undergo oxidation to form a ketone.

These metabolic transformations are consistent with the metabolism of other synthetic cannabinoids.

Quantitative Data Summary

The following table summarizes the key metabolites of this compound and related synthetic cannabinoids as identified in recent literature. The abundance is described based on peak areas from liquid chromatography-high-resolution mass spectrometry analysis.

CompoundMetabolite IDMetabolic ReactionPosition of ModificationRelative Abundance
This compound A16HydroxylationAdamantaneMost Abundant
This compound-N-Dealkylation--
This compound-Ketone Formation--
ADB-FUBIATAAF7HydroxylationIndole/adjacent methyleneMost Abundant
CH-FUBIATACF15HydroxylationCyclohexaneMost Abundant
CH-PIATACP9HydroxylationPentaneMost Abundant

Data synthesized from Watanabe et al., 2023.

Experimental Protocols

The following is a generalized methodology for the in vitro metabolic profiling of this compound based on cited studies.

Objective: To identify the Phase I metabolites of this compound using human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Incubation: Prepare an incubation mixture containing this compound (e.g., at a final concentration of 10 μmol/L), human liver microsomes, and phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation Period: Incubate the reaction mixture for a specified period (e.g., 1 hour) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-HRMS Analysis: Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry system to separate and identify the metabolites.

Visualization of Metabolic Pathways

The following diagrams illustrate the proposed metabolic pathways of this compound and a conceptual workflow for its metabolic analysis.

Afubiata_Metabolism cluster_pathways Metabolic Pathways This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Major N_Dealkylation N_Dealkylation This compound->N_Dealkylation Ketone_Formation Ketone_Formation This compound->Ketone_Formation Hydroxylated Metabolite (A16) Hydroxylated Metabolite (A16) Hydroxylation->Hydroxylated Metabolite (A16) N-Dealkylated Metabolite N-Dealkylated Metabolite N_Dealkylation->N-Dealkylated Metabolite Ketone Metabolite Ketone Metabolite Ketone_Formation->Ketone Metabolite

Caption: Proposed Phase I metabolic pathways of this compound.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis This compound This compound Human Liver Microsomes Human Liver Microsomes This compound->Human Liver Microsomes Incubation (37°C, 1h) Incubation (37°C, 1h) Human Liver Microsomes->Incubation (37°C, 1h) Reaction Termination Reaction Termination Incubation (37°C, 1h)->Reaction Termination Sample Preparation Sample Preparation Reaction Termination->Sample Preparation LC-HRMS Analysis LC-HRMS Analysis Sample Preparation->LC-HRMS Analysis Metabolite Identification Metabolite Identification LC-HRMS Analysis->Metabolite Identification

Caption: Generalized workflow for in vitro metabolic analysis.

References

Methodological & Application

Detecting Afamelanotide in Human Plasma: A Detailed LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Afamelanotide in human plasma. Afamelanotide (SCENESSE®) is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) and is used to increase pain-free light exposure in adult patients with erythropoietic protoporphyria (EPP).[1] Accurate and precise quantification of Afamelanotide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Afamelanotide is a tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Nle-Glu-His-(D)Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.[2] It is a melanocortin-1 receptor agonist that stimulates the production of eumelanin, the dark pigment in the skin, thereby providing photoprotection.[1][3] The molecular weight of Afamelanotide is 1646.85 g/mol (anhydrous free base).[2]

This application note details a robust and sensitive LC-MS/MS method for the determination of Afamelanotide in human plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection. The protocol is designed to be a representative method based on established principles of bioanalytical method development for peptides.

Signaling Pathway of Afamelanotide

Afamelanotide mimics the action of α-MSH by binding to the melanocortin-1 receptor (MC1R) on melanocytes. This binding activates a G-protein coupled receptor signaling cascade, leading to the production of eumelanin.

Afamelanotide Signaling Pathway Afamelanotide Afamelanotide MC1R MC1R Afamelanotide->MC1R Binds to G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases transcription of Tyrosinase Tyrosinase (and other enzymes) MITF->Tyrosinase Increases transcription of Melanin Eumelanin Production Tyrosinase->Melanin Catalyzes

Afamelanotide signaling cascade in melanocytes.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the LC-MS/MS detection of Afamelanotide.

Materials and Reagents
  • Afamelanotide reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of Afamelanotide (e.g., ¹³C, ¹⁵N labeled)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

  • 96-well collection plates

Sample Preparation

A robust sample preparation procedure is critical for removing plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. A combination of protein precipitation followed by solid-phase extraction (SPE) is recommended for optimal cleanup of peptide samples.

Protocol:

  • Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the corresponding Afamelanotide working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridges.

    • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences, followed by a wash with 1 mL of an organic solvent like acetonitrile to remove non-polar interferences.

    • Elution: Elute the analyte and internal standard with 500 µL of an appropriate elution solvent (e.g., 5% formic acid in acetonitrile/methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC):

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry (MS):

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte
Afamelanotide
SIL-IS
Ion Source Temp. 500°C
Collision Gas Argon
Other Parameters Dwell time, collision energy, and declustering potential should be optimized for each transition.

Note: The specific MRM transitions for Afamelanotide and its stable isotope-labeled internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize representative quantitative data based on information from preclinical studies and typical validation parameters.

Calibration Curve and Linearity
AnalyteMatrixCalibration Range (ng/mL)
AfamelanotideRat Plasma2.00 - 500
AfamelanotideDog Plasma2.50 - 500
AfamelanotideHuman PlasmaTo be established
Accuracy and Precision
MatrixAccuracy (%)
Rat Plasma94 - 112
Dog Plasma97 - 107
Human PlasmaTo be established

Precision is typically expected to be within ±15% (±20% at the Lower Limit of Quantification).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Afamelanotide in human plasma.

Afamelanotide LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precip Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap_Recon Evaporation and Reconstitution SPE->Evap_Recon LC_Injection UHPLC Injection Evap_Recon->LC_Injection Chrom_Sep Chromatographic Separation (C18 Column) LC_Injection->Chrom_Sep MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chrom_Sep->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Quantification Quantification (Calibration Curve) Data_Acq->Quantification Results Results (Concentration) Quantification->Results

Workflow for Afamelanotide analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Afamelanotide in human plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample, minimizing matrix effects. The use of a stable isotope-labeled internal standard allows for accurate and precise measurements. This representative protocol serves as a strong foundation for researchers and scientists in the development and validation of bioanalytical methods for Afamelanotide and other therapeutic peptides.

References

Application Note: GC-MS Analysis of Phytochemicals in Azadirachta indica (Neem) Leaf Extract

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Analyte: The requested analysis of "Afubiata" could not be performed as it is not a recognized or scientifically documented plant or substance. Therefore, this application note has been developed using a well-researched substitute, Azadirachta indica (Neem), a medicinal plant extensively analyzed by GC-MS for its rich phytochemical profile. The methodologies, data, and protocols provided are based on established scientific literature for Azadirachta indica and serve as a detailed example of a GC-MS application for medicinal plant analysis.

Introduction

Azadirachta indica, commonly known as Neem, is a medicinal plant renowned for its wide range of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer effects.[1][2][3][4] These therapeutic benefits are attributed to a complex array of bioactive compounds.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex plant extracts. This application note details a comprehensive protocol for the qualitative and quantitative analysis of phytochemicals in a methanolic extract of Azadirachta indica leaves using GC-MS.

Instrumentation and Methodology

The analysis is performed on a standard GC-MS system. The gas chromatograph separates the individual components of the extract based on their volatility and interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification by comparing it against a spectral library, such as the National Institute of Standards and Technology (NIST) library.

Application

This protocol is designed for researchers, scientists, and professionals in drug development and natural product chemistry for:

  • Identifying and quantifying bioactive compounds in Azadirachta indica leaf extracts.

  • Quality control and standardization of herbal formulations.

  • Exploring the phytochemical basis for the plant's therapeutic properties.

Experimental Protocols

1. Sample Preparation: Methanolic Extraction of Azadirachta indica Leaves

  • Collection and Drying: Fresh, healthy leaves of Azadirachta indica are collected and washed thoroughly with running tap water, followed by a rinse with distilled water to remove any debris. The leaves are then shade-dried at room temperature for several days until they become brittle.

  • Powdering: The dried leaves are ground into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • A 20g sample of the powdered leaves is placed in a thimble and extracted with 250 mL of methanol using a Soxhlet apparatus for 8 hours at a temperature of 60-70°C.

    • The resulting methanolic extract is then filtered using Whatman No. 1 filter paper.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Storage: The dried extract is stored in an airtight container at 4°C until further analysis.

2. GC-MS Analysis Protocol

  • Sample Preparation for Injection: A 1 mg sample of the crude extract is redissolved in 1 mL of methanol. The solution is vortexed and then filtered through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-35MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) is used.

  • GC-MS Parameters: The following instrumental parameters are applied for the analysis:

    • Injector Temperature: 260°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 5°C/min.

      • Hold at 250°C for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 15°C/min.

      • Final hold at 300°C for 15 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 200°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 30-500 amu.

  • Data Acquisition and Analysis:

    • The total run time for the analysis is approximately 55 minutes.

    • The eluted compounds are identified by comparing their mass spectra with the data from the NIST spectral library.

    • The relative percentage of each compound is calculated by comparing its average peak area to the total peak area.

Data Presentation

Table 1: Phytochemicals Identified in Methanolic Leaf Extract of Azadirachta indica by GC-MS

Peak No.Retention Time (min)Compound NameMolecular FormulaPeak Area (%)
116.21n-Hexadecanoic acidC₁₆H₃₂O₂2.20
217.85PhytolC₂₀H₄₀O10.55
318.029,12,15-Octadecatrien-1-ol, (Z,Z,Z)-C₁₈H₃₂O12.89
419.54dl-alpha-Tocopherol (Vitamin E)C₂₉H₅₀O₂4.15
521.33β-SitosterolC₂₉H₅₀O3.36
624.353-Oxatricyclo[20.8.0.0(7,16)]triaconta-1(22),7(16)-dieneC₂₉H₄₈O25.11

Note: The compounds and their relative abundances are based on representative data from published studies. Actual results may vary.

Visualizations

G Experimental Workflow for GC-MS Analysis of Plant Extract cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Collection of Azadirachta indica Leaves B Washing and Shade Drying A->B C Grinding into Fine Powder B->C D Soxhlet Extraction with Methanol C->D E Filtration and Concentration D->E F Sample Reconstitution and Filtration E->F Crude Extract G Injection into GC-MS System F->G H Chromatographic Separation G->H I Mass Spectrometry Detection H->I J Peak Integration and Identification I->J Raw Data K Library Search (NIST) J->K L Quantification and Reporting K->L

Caption: Workflow for phytochemical analysis.

G Simplified NF-κB Signaling Pathway Inhibition by Neem Bioactives cluster_cell Cellular Response cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex IkB->NFkB_complex Inhibition NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription NFkB_complex->DNA Translocation Neem Neem Bioactives (e.g., Nimbolide) Neem->IKK Inhibition

References

Application Notes and Protocols for the Quantification of Afubiata in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Afubiata is an emerging small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. By blocking the phosphorylation and subsequent degradation of IκBα, this compound effectively prevents the nuclear translocation of the p65/p50 heterodimer, leading to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Given its therapeutic potential in a range of inflammatory diseases and oncology, robust and reliable methods for the quantification of this compound in biological matrices are critical for preclinical and clinical development.

These application notes provide detailed protocols for the extraction and quantification of this compound from human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, protocols for assessing the biological activity of this compound by measuring its inhibitory effect on downstream cytokine production in cell culture models are described.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterValue
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)415.2 -> 289.1 m/z
MRM Transition (Internal Standard)419.2 -> 293.1 m/z
Collision Energy25 eV
ColumnC18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Table 2: Calibration Curve and Linearity for this compound in Human Plasma

Calibration PointNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
10.50.4896.0
21.01.03103.0
35.05.15103.0
425.024.296.8
5100.0101.5101.5
6250.0255.0102.0
7500.0490.098.0
Linear Range 0.5 - 500 ng/mL >0.995

Table 3: Precision and Accuracy for this compound Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)CV (%)
LLOQ0.50.4998.08.5
Low QC1.51.54102.76.2
Mid QC75.073.598.04.1
High QC400.0408.0102.03.8

Signaling Pathway and Experimental Workflow Diagrams

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Signal IkBa_p65_p50 IκBα-p65-p50 Complex IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (NF-κB) IkBa_p65_p50->p65_p50 IkBa_p Phospho-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 (NF-κB) p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Transcription Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Transcription

Caption: this compound's mechanism of action in the NF-κB signaling pathway.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect 100 µL Human Plasma s2 Add 20 µL Internal Standard (this compound-d4) s1->s2 s3 Protein Precipitation: Add 300 µL Acetonitrile s2->s3 s4 Vortex & Centrifuge (14,000 rpm, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL onto C18 Column s5->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas (this compound & IS) a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Report Concentration (ng/mL) d3->d4

Caption: Workflow for the quantification of this compound in human plasma.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

2. Preparation of Stock Solutions and Standards

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d4 in acetonitrile to prepare 1 mg/mL stock solutions.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile/water to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in acetonitrile.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5-500 ng/mL) and QC samples (Low, Mid, High).

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (standard, QC, or sample) into the corresponding tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound-d4) to all tubes except for the blank plasma.

  • To precipitate proteins, add 300 µL of cold acetonitrile to each tube.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer approximately 200 µL of the clear supernatant to HPLC vials with inserts.

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 .

  • Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Inject 5 µL of each prepared sample.

5. Data Analysis

  • Integrate the chromatographic peaks for this compound and the internal standard (this compound-d4).

  • Calculate the peak area ratio (this compound Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (1/x² weighting) to determine the slope, intercept, and correlation coefficient (R²).

  • Use the regression equation to calculate the concentration of this compound in the QC and unknown samples.

Protocol 2: In Vitro Biological Activity Assay - Inhibition of TNF-α Production

1. Cell Culture

  • Culture human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh media.

2. Experimental Procedure

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control group.

  • Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

3. TNF-α Measurement

  • Quantify the concentration of TNF-α in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis

  • Generate a standard curve for the TNF-α ELISA.

  • Calculate the concentration of TNF-α in each sample.

  • Normalize the TNF-α levels by subtracting the background from the unstimulated controls.

  • Plot the TNF-α concentration against the log of the this compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.

Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cannabinoid receptor binding assays, with a focus on characterizing novel synthetic cannabinoids like AFUBIATA. The methodologies described are essential for researchers, scientists, and drug development professionals working in cannabinoid pharmacology.

Introduction

Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The emergence of synthetic cannabinoids, such as ADB-FUBIATA and this compound, necessitates robust and reliable in vitro assays to determine their binding affinity and functional activity at these receptors.[1][2] These assays are fundamental in preclinical drug discovery and for understanding the pharmacological and toxicological profiles of new psychoactive substances.

Two common methods for assessing ligand binding to cannabinoid receptors are radioligand binding assays and fluorescence-based assays.[3][4][5] Radioligand binding assays are a traditional and reliable method for determining the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor. Fluorescence-based assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative with higher throughput capabilities.

Data Presentation

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. Functional assays, on the other hand, measure the biological response following receptor binding and provide data on a compound's efficacy (Emax) and potency (EC50).

Table 1: Representative Binding Affinity and Functional Activity Data for Synthetic Cannabinoids at Human Cannabinoid Receptors

CompoundReceptorAssay TypeParameterValueReference
ADB-FUBIATAhCB1β-arrestin2 RecruitmentEC50635 nM
ADB-FUBIATAhCB1β-arrestin2 RecruitmentEmax141% (relative to CP55,940)
ADB-FUBIATAhCB2β-arrestin2 RecruitmentActivityAlmost no activity
JWH-210CB1Radioligand BindingKi2.6 x 10⁻⁸ M
JWH-250CB1Radioligand BindingKi1.1 x 10⁻⁷ M
Δ⁹-THCCB1Radioligand BindingKi2.3 x 10⁻⁷ M
RCS-4CB1Radioligand BindingKi7.3 x 10⁻⁶ M
JWH-015CB1Radioligand BindingKi2.3 x 10⁻⁵ M

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol describes a standard method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to cannabinoid receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940)

  • Unlabeled test compound (e.g., this compound)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., CP 55,940)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the cannabinoid receptor of interest to high density.

    • Harvest cells and pellet them by centrifugation.

    • Resuspend the cell pellet in ice-cold homogenization buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes from the supernatant by ultracentrifugation.

    • Resuspend the membrane pellet in binding buffer, determine the protein concentration, and store at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Receptor membranes, radiolabeled ligand, and binding buffer.

      • Non-specific Binding: Receptor membranes, radiolabeled ligand, and a saturating concentration of an unlabeled cannabinoid agonist.

      • Displacement: Receptor membranes, radiolabeled ligand, and varying concentrations of the test compound.

    • The final concentration of the radiolabeled ligand should be close to its dissociation constant (Kd).

    • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Pre-soak the filter mat in wash buffer.

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For each concentration of the test compound, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: TR-FRET Based Competition Binding Assay

This protocol provides a non-radioactive method to assess ligand binding kinetics at cannabinoid receptors.

Materials:

  • Cell membranes expressing SNAP-tagged human CB1 or CB2 receptors

  • Terbium cryptate (donor fluorophore)

  • Fluorescently labeled cannabinoid ligand (acceptor fluorophore, e.g., D77)

  • Unlabeled test compound

  • Assay buffer (HBSS, 5 mM HEPES, 0.5% BSA, 0.02% Pluronic F-127, pH 7.4)

  • GppNHp (non-hydrolyzable GTP analog)

  • 384-well white OptiPlates

Methodology:

  • Membrane and Reagent Preparation:

    • Prepare cell membranes expressing SNAP-tagged receptors as described in Protocol 1.

    • Pre-incubate membranes with GppNHp to promote the dissociation of G proteins from the receptors.

    • Prepare serial dilutions of the unlabeled test compound and the fluorescent ligand.

  • TR-FRET Assay:

    • In a 384-well plate, add the fluorescent ligand and the unlabeled test compound.

    • Initiate the binding reaction by adding the cell membranes.

    • The final reaction volume will contain the cell membranes, fluorescent ligand, unlabeled compound, and assay buffer.

    • For non-specific binding determination, use a saturating concentration of a known cannabinoid receptor ligand (e.g., rimonabant for CB1, SR 144528 for CB2).

  • Data Acquisition:

    • Measure the TR-FRET signal at different time points using a plate reader capable of HTRF detection. The signal is a ratio of the acceptor and donor emission intensities.

  • Data Analysis:

    • For saturation binding, plot the specific binding signal against the concentration of the fluorescent ligand to determine the Kd.

    • For competition binding, plot the TR-FRET signal against the concentration of the unlabeled competitor to determine the IC50.

    • Use kinetic models, such as the Motulsky-Mahan model, to analyze the association (kon) and dissociation (koff) rates of the unlabeled ligands.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing CB1/CB2) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Test Compound) Ligand_Prep->Incubation Total_Binding Total Binding (Membranes + Radioligand) Incubation->Total_Binding Setup NSB Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled) Incubation->NSB Setup Displacement Displacement (Membranes + Radioligand + Test Compound) Incubation->Displacement Setup Filtration Filtration (Separate bound from free ligand) Total_Binding->Filtration NSB->Filtration Displacement->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand cannabinoid receptor binding assay.

cannabinoid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Ligand Cannabinoid Ligand (e.g., this compound) CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binds to G_Protein G-protein (Gi/o) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Response Modulation of Neurotransmitter Release, Gene Expression, etc. cAMP->Response MAPK->Response Ion_Channel->Response

References

Utilizing AFUBIATA as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of AFUBIATA as a reference standard in forensic toxicology. This compound is an analytical reference material structurally related to synthetic cannabinoids.[1] As with many novel psychoactive substances (NPS), the identification and quantification of this compound and its metabolites in biological specimens are crucial for forensic investigations.[2][3] These protocols are designed to be adapted and validated by individual laboratories according to established international guidelines for bioanalytical method validation.[4][5]

Chemical Information:

ParameterValue
Formal Name 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-acetamide
Synonyms Adamantyl-FUBIATA
CAS Number 2985275-14-5
Molecular Formula C₂₇H₂₉FN₂O
Formula Weight 416.5

Logical Workflow for Method Development and Validation

The following diagram outlines the logical workflow for establishing and validating an analytical method for this compound in a forensic toxicology laboratory.

Method Development and Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application Standard Preparation Standard Preparation Sample Preparation Sample Preparation Standard Preparation->Sample Preparation Spiking Instrumentation Setup Instrumentation Setup Sample Preparation->Instrumentation Setup Extraction Selectivity Selectivity Instrumentation Setup->Selectivity Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LLOQ LOD & LLOQ Accuracy & Precision->LOD & LLOQ Stability Stability LOD & LLOQ->Stability Metabolite Identification Metabolite Identification Stability->Metabolite Identification Casework Analysis Casework Analysis Metabolite Identification->Casework Analysis Quality Control Quality Control Casework Analysis->Quality Control

Caption: Workflow for this compound analytical method development.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of novel psychoactive substances and should be validated in-house. High-resolution mass spectrometry (HRMS) is recommended for the detection and characterization of this compound and its metabolites.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol or dimethylformamide (DMF).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable deuterated internal standard (e.g., this compound-d₅, if available).

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Human Urine)

This protocol outlines a solid-phase extraction (SPE) procedure for the extraction of this compound and its metabolites from urine.

SPE Workflow Start Start Urine Sample (1 mL) Urine Sample (1 mL) Start->Urine Sample (1 mL) Add IS Add IS Urine Sample (1 mL)->Add IS Hydrolysis (β-glucuronidase) Hydrolysis (β-glucuronidase) Add IS->Hydrolysis (β-glucuronidase) Condition SPE Cartridge Condition SPE Cartridge Hydrolysis (β-glucuronidase)->Condition SPE Cartridge Load Sample Load Sample Condition SPE Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate & Reconstitute Evaporate & Reconstitute Elute Analytes->Evaporate & Reconstitute LC-HRMS Analysis LC-HRMS Analysis Evaporate & Reconstitute->LC-HRMS Analysis End End LC-HRMS Analysis->End

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

Detailed Steps:

  • Pipette 1 mL of urine into a labeled tube.

  • Add 10 µL of the 100 ng/mL IS working solution.

  • For the detection of glucuronidated metabolites, perform enzymatic hydrolysis using β-glucuronidase.

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.

Instrumental Analysis: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from its metabolites and endogenous matrix components.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan and data-dependent MS/MS (ddMS2).

Method Validation Parameters

The analytical method should be validated according to international guidelines, assessing the following parameters:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).
Precision Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision of the method.
Stability Analyte stability evaluated under various storage and handling conditions (freeze-thaw, short-term, long-term).

Metabolite Identification

A study on the in-vitro metabolic profiling of this compound identified several phase I metabolites. The most abundant metabolites are formed through hydroxylation and N-dealkylation, with ketone formation also observed. The most abundant metabolite, A16, is hydroxylated at the adamantane moiety and is recommended as a urinary marker for this compound consumption.

Proposed Metabolic Pathway of this compound

Metabolic Pathway This compound This compound Hydroxylation_Adamantane Hydroxylation (Adamantane) This compound->Hydroxylation_Adamantane Hydroxylation_Indole Hydroxylation (Indole) This compound->Hydroxylation_Indole N_Dealkylation N-Dealkylation This compound->N_Dealkylation Ketone_Formation Ketone Formation This compound->Ketone_Formation Metabolite_A16 Metabolite A16 (Most Abundant) Hydroxylation_Adamantane->Metabolite_A16 Other_Hydroxylated_Metabolites Other_Hydroxylated_Metabolites Hydroxylation_Indole->Other_Hydroxylated_Metabolites Dealkylated_Metabolite Dealkylated_Metabolite N_Dealkylation->Dealkylated_Metabolite Ketone_Metabolite Ketone_Metabolite Ketone_Formation->Ketone_Metabolite

Caption: Proposed metabolic pathway of this compound.

Data Presentation

All quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and review.

Example Table: Accuracy and Precision Data

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
LLOQ
Low QC
Mid QC
High QC

Conclusion

The use of a well-characterized reference standard is fundamental to the accuracy and reliability of forensic toxicological analyses. This document provides a framework for the development and validation of analytical methods for the novel psychoactive substance this compound. Adherence to these protocols and established validation guidelines will ensure that the data generated is robust, reliable, and fit for purpose in a forensic setting. Individual laboratories should perform in-house validation to demonstrate the suitability of their specific methods.

References

AFUBIATA: Application Notes and Protocols for New Psychoactive Substance (NPS) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFUBIATA is a novel synthetic cannabinoid receptor agonist (SCRA) that has recently emerged as a new psychoactive substance (NPS). Structurally, it is an adamantane-derived indole, distinguishing it from many earlier classes of synthetic cannabinoids. As an NPS, this compound poses a potential public health risk, necessitating its study to understand its pharmacological and toxicological profile. These application notes provide an overview of this compound's known characteristics and detailed protocols for its in vitro metabolism and analysis, aiding researchers in its identification and characterization.

Chemical and Pharmacological Profile

This compound acts as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, the primary targets of delta-9-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis. However, like many SCRAs, its potency and efficacy can differ significantly from THC, leading to a different and potentially more dangerous toxicological profile.

Quantitative Pharmacological Data

The following table summarizes the in vitro functional activity of this compound at human CB1 and CB2 receptors. This data is crucial for understanding its potential psychoactive effects and its interaction with the endocannabinoid system.

CompoundAssay TypeReceptorpEC50Emax (%)
This compound FLIPR Membrane Potential AssayhCB16.8100
FLIPR Membrane Potential AssayhCB2<5-

Data sourced from Sparkes et al., 2024.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted from the methodology described by Watanabe et al. (2023) for the investigation of the phase I metabolism of this compound.

Objective: To identify the phase I metabolites of this compound produced by human liver microsomes (HLMs).

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs) (20 mg/mL)

  • NADPH-regenerating system (Solution A and Solution B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol

  • Acetonitrile

  • LC-HRMS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine 5 µL of this compound (100 µM in methanol), 25 µL of HLMs (20 mg/mL), and 345 µL of phosphate buffer (0.1 M, pH 7.4).

    • Add 100 µL of Solution A of the NADPH-regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Start the reaction by adding 25 µL of Solution B of the NADPH-regenerating system.

    • Incubate the mixture at 37°C for 1 hour with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding 500 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a 50% methanol solution for LC-HRMS analysis.

Expected Results: The primary metabolic pathways for this compound are hydroxylation and N-dealkylation, with ketone formation also observed[1][2]. The most abundant metabolite is typically A16, which is hydroxylated at the adamantane moiety[1][2].

Synthesis of this compound

The following is a general synthetic scheme based on procedures for analogous adamantane-derived indole carboxamides. A detailed, step-by-step protocol for the synthesis of this compound can be found in the supplementary information of the publication by Sparkes et al. (2024).

General Reaction Scheme:

  • N-Alkylation of Indole-3-carboxylic acid: The indole-3-carboxylic acid is N-alkylated with a suitable pentyl halide (e.g., 1-bromopentane) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).

  • Amide Coupling: The resulting N-pentyl-indole-3-carboxylic acid is then coupled with amantadine using a standard peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., dimethylformamide).

Purification: The final product is typically purified by column chromatography on silica gel.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Metabolism

cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_termination Termination & Sample Prep cluster_analysis Analysis prep_mix Prepare Incubation Mixture (this compound, HLMs, Buffer, NADPH Sol A) pre_incubate Pre-incubate at 37°C for 5 min prep_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH Sol B) pre_incubate->start_reaction incubate Incubate at 37°C for 1 hour start_reaction->incubate stop_reaction Stop Reaction (Add Acetonitrile) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute lcms LC-HRMS Analysis reconstitute->lcms

Caption: Workflow for the in vitro metabolism of this compound.

Proposed Metabolic Pathway of this compound

cluster_hydroxylation Hydroxylation cluster_dealkylation N-Dealkylation cluster_oxidation Oxidation This compound This compound M_hydroxyl_adamantane Hydroxylation (Adamantane) - A16 (Major) This compound->M_hydroxyl_adamantane M_hydroxyl_indole Hydroxylation (Indole Ring) This compound->M_hydroxyl_indole M_dealkyl N-Dealkylation This compound->M_dealkyl M_ketone Ketone Formation This compound->M_ketone

Caption: Major phase I metabolic pathways of this compound.

Cannabinoid Receptor Signaling Pathway

This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation GIRK GIRK Channels G_protein->GIRK Activation Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibition cAMP ↓ cAMP Cellular_effects Cellular Effects (e.g., altered neurotransmission) cAMP->Cellular_effects MAPK->Cellular_effects GIRK->Cellular_effects Ca_channels->Cellular_effects

Caption: General signaling pathway of cannabinoid receptor agonists.

Disclaimer

This compound is a research chemical and a new psychoactive substance. Its pharmacological and toxicological properties are not fully understood. This information is intended for research purposes only by qualified professionals. Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity of a Novel Natural Product, Afubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel natural products is a critical step in drug discovery and development. These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of a novel compound, referred to herein as Afubiata. The described protocols detail established methodologies to quantify cell viability, membrane integrity, and the induction of apoptosis. Adherence to these standardized assays will ensure reproducible and comparable data, facilitating the initial characterization of this compound's cytotoxic profile.

Natural products are a rich source of bioactive compounds with therapeutic potential.[1][2] However, they can also exhibit toxicity. Therefore, a thorough assessment of their effects on cell health is essential.[1] Commonly employed cytotoxicity assays include the MTT assay to measure metabolic activity as an indicator of cell viability, the LDH assay to assess plasma membrane damage, and apoptosis assays to detect programmed cell death.[3]

Data Presentation

Quantitative data from the following assays should be meticulously recorded and summarized in a clear, tabular format to allow for straightforward comparison of results.

Table 1: Summary of this compound Cytotoxicity Data

AssayCell LineConcentration of this compound (µM)Endpoint Measurement (e.g., Absorbance, Fluorescence)Calculated % Cytotoxicity or ViabilityIC50 (µM)
MTT Assay e.g., HeLa0 (Vehicle Control)
1
10
50
100
LDH Release Assay e.g., HeLa0 (Vehicle Control)
1
10
50
100
Caspase-3/7 Assay e.g., HeLa0 (Vehicle Control)
1
10
50
100

Experimental Workflow

The overall experimental process for assessing the cytotoxicity of this compound is outlined below. This workflow ensures a systematic approach from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection and Culture compound_prep 2. This compound Stock and Working Solutions cell_culture->compound_prep cell_seeding 3. Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment 4. Treatment with this compound (and Controls) cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Membrane Integrity caspase Caspase-3/7 Assay incubation->caspase Apoptosis readout 6. Plate Reading (Absorbance/Fluorescence) mtt->readout ldh->readout caspase->readout calculation 7. Calculation of % Viability/Cytotoxicity readout->calculation ic50 8. IC50 Determination calculation->ic50

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Line Selection : The choice of cell line should be guided by the research objectives (e.g., cancer cell lines for anti-cancer drug screening, normal cell lines for general toxicity).

  • Cell Culture : Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution : Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solutions : Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assays.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is a marker of cytotoxicity and loss of membrane integrity.

Materials:

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls for the desired duration.

  • Prepare controls as per the kit instructions: vehicle control (spontaneous LDH release), and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well plates (white or black, depending on the assay's detection method)

  • Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer or fluorometer

Protocol:

  • Seed cells in an appropriate 96-well plate.

  • Treat cells with different concentrations of this compound and controls.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 1-2 hours).

  • Measure the luminescence or fluorescence using a suitable plate reader.

  • An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Natural products can induce cytotoxicity through various mechanisms, often involving the activation of apoptotic signaling pathways. A potential pathway for this compound-induced apoptosis is depicted below.

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response This compound This compound receptor Cellular Target/ Receptor This compound->receptor stress Cellular Stress (e.g., ROS, ER Stress) receptor->stress mito Mitochondrial Dysfunction stress->mito bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Potential apoptotic signaling pathway induced by this compound.

Conclusion

These application notes provide standardized protocols for the initial cytotoxic evaluation of the novel natural product, this compound. By employing the MTT, LDH, and caspase-3/7 assays, researchers can obtain quantitative data on cell viability, membrane integrity, and apoptosis induction. The structured data presentation and clear workflows will facilitate the interpretation of results and guide further investigation into the mechanisms of action of this compound.

References

Handling and storage guidelines for Afubiata analytical standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed guidelines for the proper handling, storage, and use of the Afubiata analytical standard. Adherence to these protocols is critical for ensuring the integrity, accuracy, and longevity of the standard, thereby supporting reliable and reproducible analytical results in research and development settings. The procedures outlined are based on established best practices for managing chemical reference standards.[1][2]

Receiving and Inspection

Upon receipt of the this compound analytical standard, a thorough inspection should be conducted immediately.

  • 2.1 Documentation Check: Verify that the shipment includes a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). Review these documents for specifications, purity, and safety information.[3]

  • 2.2 Container Integrity: Inspect the container for any signs of damage, such as cracks or broken seals, which could compromise the stability and purity of the standard.[4]

  • 2.3 Labeling: Ensure the container is clearly labeled with the compound name, lot number, concentration (if applicable), and expiration date.[5]

  • 2.4 Temperature: For standards shipped under controlled temperatures, verify that the temperature indicators or monitors show the shipment has remained within the specified range.

Any discrepancies should be reported to the supplier immediately.

Safety and Handling Precautions

All personnel handling the this compound standard must be thoroughly trained on its potential hazards and the required safety protocols.

  • 3.1 Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3.2 Designated Workspace: Handle the standard in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • 3.3 Spill Management: Keep a spill kit readily accessible. In the event of a spill, follow the procedures outlined in the SDS.

  • 3.4 General Practices: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage Guidelines

Proper storage is essential to maintain the stability and integrity of the this compound analytical standard. Store the material according to the manufacturer's specifications.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for the this compound standard in both solid (lyophilized) and solution forms.

FormConditionTemperature RangeHumidityLight ExposureContainer Type
Solid (Lyophilized) Long-term-20°C ± 5°C<30% RHProtect from lightTightly sealed, amber glass vial
Short-term2-8°C<40% RHProtect from lightTightly sealed, amber glass vial
Stock Solution Long-term-20°C ± 5°CN/AProtect from lightTightly sealed, amber glass vial with PTFE-lined cap
Short-term2-8°CN/AProtect from lightTightly sealed, amber glass vial with PTFE-lined cap
Working Solution Daily Use2-8°CN/AProtect from lightTightly sealed, amber autosampler vial

Table 1: Recommended Storage Conditions for this compound Analytical Standard.

Storage Best Practices
  • Segregation: Store this compound separately from incompatible materials to prevent cross-contamination or chemical reactions.

  • Moisture Protection: For lyophilized powder, use desiccants to maintain a low-humidity environment, especially after opening.

  • Light Sensitivity: Always store in amber vials or protect from light to prevent photodegradation.

  • Container Sealing: Ensure vials are tightly sealed to prevent evaporation of solvents from solutions and moisture absorption by solids. For volatile solutions, use vials with PTFE septa.

  • Refrigeration: Use only laboratory-grade, explosion-proof refrigerators for storing flammable solvents. Never store chemicals in domestic refrigerators.

Experimental Protocols

Accurate preparation of stock and working solutions is fundamental to achieving reliable analytical results.

Protocol 1: Reconstitution of Lyophilized this compound Standard

Objective: To prepare a concentrated stock solution from the lyophilized powder.

Materials:

  • This compound analytical standard (lyophilized)

  • Class A volumetric flask

  • Calibrated analytical balance

  • Appropriate solvent (e.g., HPLC-grade Methanol, DMSO)

  • Calibrated pipettes

  • Vortex mixer and sonicator

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Accurately weigh the required amount of the standard using an analytical balance.

  • Carefully transfer the weighed powder to a Class A volumetric flask of the desired volume.

  • Add approximately 50-70% of the final volume of the selected solvent to the flask.

  • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for 30 seconds, followed by sonication for 5-10 minutes to ensure complete dissolution.

  • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Transfer the stock solution to a properly labeled amber glass storage vial.

  • Store the stock solution under the conditions specified in Table 1.

Protocol 2: Preparation of Working Solutions by Serial Dilution

Objective: To prepare a series of lower-concentration working solutions from the stock solution for calibration curves or assays.

Materials:

  • This compound stock solution

  • Class A volumetric flasks

  • Calibrated pipettes

  • Appropriate solvent/diluent

Procedure:

  • Calculate the required volumes for the desired dilutions using the formula: M1V1 = M2V2 (or C1V1 = C2V2).

  • Label a series of volumetric flasks for each desired concentration.

  • Using a calibrated pipette, transfer the calculated volume of the stock solution into the first volumetric flask.

  • Add the diluent to the calibration mark.

  • Cap the flask and invert it 10-15 times to mix thoroughly.

  • To create the next solution in the series, use the newly prepared solution as the new "stock" and repeat steps 3-5.

  • Transfer the final working solutions to labeled autosampler vials for immediate use or short-term storage as specified in Table 1.

Stability and Disposal

Stability Data

The stability of this compound is dependent on storage conditions. The following table provides indicative stability data. It is recommended to perform in-house stability studies for specific solvent systems and concentrations.

Solution TypeStorage TemperatureEstimated Stability
Stock Solution in DMSO-20°C6 months
Stock Solution in Methanol-20°C3 months
Working Solution in Mobile Phase2-8°C48 hours

Table 2: Indicative Stability of this compound Solutions.

Disposal

Dispose of all unused standards, solutions, and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

  • Consult the Safety Data Sheet (SDS) for specific disposal instructions.

  • Segregate waste streams based on their chemical compatibility to prevent dangerous reactions.

  • Never dispose of chemical waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and workflows for handling the this compound analytical standard.

G start_node start_node process_node process_node decision_node decision_node end_node end_node storage_node storage_node A Start: Receive Standard B Inspect Package & Verify CoA/SDS A->B C Damage or Discrepancy? B->C D Quarantine & Contact Supplier C->D Yes E Log into Inventory & Affix 'Date Opened' Label C->E No F Select Storage Location E->F G Prepare for Use (Equilibrate to RT) F->G H Reconstitute or Prepare Dilutions G->H I Perform Analysis H->I J Return to Correct Storage I->J K Dispose of Waste per EHS Guidelines I->K

Caption: Standard Handling Workflow from Receipt to Disposal.

G start_node start_node decision_node decision_node storage_node storage_node A Start: Select Standard Form B Solid (Lyophilized) A->B C Solution (Stock/Working) A->C D Long-Term (>1 month)? B->D G Long-Term (>1 week)? C->G E Store at -20°C (Desiccated, Dark) D->E Yes F Store at 2-8°C (Desiccated, Dark) D->F No H Store at -20°C (Dark) G->H Yes I Store at 2-8°C (Dark) G->I No

Caption: Decision Tree for this compound Storage Conditions.

References

Afubiata solution preparation for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Afubiata

For Research Use Only

Introduction

This compound is a potent and selective inhibitor of Kinase X (KX), a critical enzyme in the Growth Factor Signaling Pathway (GFSP). Due to its high specificity, this compound is a valuable tool for studying the downstream effects of KX inhibition in various cellular contexts. These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays.

Chemical and Physical Properties

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white crystalline powder
Purity >99% (by HPLC)
Solubility DMSO (≥ 100 mM), Ethanol (≥ 25 mM)
Storage Store at -20°C, protect from light and moisture

Solution Preparation

Proper solution preparation is critical for obtaining accurate and reproducible results. It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

Protocol for 10 mM Stock Solution
  • Weighing: Carefully weigh out 4.505 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C may aid in solubilization.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase X.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Kinase X, Substrate, and ATP Solutions mix Combine Kinase X, Substrate, ATP, and this compound prep_reagents->mix prep_this compound Prepare Serial Dilutions of this compound prep_this compound->mix incubate Incubate at 30°C for 60 min mix->incubate detect Measure Kinase Activity (e.g., Luminescence) incubate->detect analyze Calculate IC50 Value detect->analyze

Caption: Workflow for determining the IC50 of this compound.

Procedure:

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Prepare serial dilutions of the this compound stock solution in the reaction buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound solution.

  • Add 20 µL of a solution containing the Kinase X enzyme and its substrate.

  • Initiate the reaction by adding 25 µL of a solution containing ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

  • Plot the kinase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in a 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat Cells with Serial Dilutions of this compound adhere->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Viability (Absorbance/Luminescence) add_reagent->measure calculate_ec50 Calculate EC50 Value measure->calculate_ec50

Caption: Workflow for cell viability assay with this compound.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

  • Plot the cell viability against the log of the this compound concentration to determine the half-maximal effective concentration (EC50).

Quantitative Data Summary

Assay TypeCell Line/EnzymeParameterValue (nM)
In Vitro Kinase Assay Recombinant Kinase XIC5015.2
Cell Viability Assay Cancer Cell Line AEC5075.8
Cell Viability Assay Normal Cell Line BEC50>10,000

Signaling Pathway

This compound inhibits Kinase X, which is a key component of the Growth Factor Signaling Pathway (GFSP). This pathway is often dysregulated in various diseases.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KX Kinase X GFR->KX Activates Downstream Downstream Signaling (e.g., Proliferation, Survival) KX->Downstream Promotes This compound This compound This compound->KX Inhibits

Caption: this compound's mechanism of action in the GFSP.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) for handling and safety information.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Afubiata Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the chromatographic analysis of Afubiata.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem when analyzing this compound?

A: Peak tailing is an issue in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[2][3] Peak tailing is problematic because it can mask the separation of this compound from other closely eluting compounds, leading to inaccurate quantification and reduced analytical reliability.[1][3] For drug development professionals, this can compromise the accuracy of pharmacokinetic and metabolic studies.

Q2: What are the most common causes of this compound peak tailing?

A: The primary causes of peak tailing for a compound like this compound, which likely possesses basic functional groups, often involve secondary interactions with the stationary phase. Common causes include:

  • Secondary Silanol Interactions: Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact with basic analytes like this compound, causing tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the pKa of this compound, can lead to inconsistent ionization and peak asymmetry.

  • Column Overload: Injecting too much of the this compound sample can saturate the stationary phase, resulting in peak distortion.

  • Column Degradation: Over time, the column can become contaminated or the stationary phase can degrade, leading to poor peak shape. This can include the formation of a void at the column inlet.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.

Q3: How can I minimize peak tailing caused by silanol interactions?

A: To reduce peak tailing from secondary silanol interactions, you can:

  • Operate at a low mobile phase pH: Using a mobile phase with a pH of 3.0 or lower will protonate the silanol groups, minimizing their interaction with basic compounds.

  • Use an end-capped column: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.

  • Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.

Q4: Can the sample preparation method affect this compound peak shape?

A: Yes, effective sample clean-up is crucial. Techniques like Solid Phase Extraction (SPE) can remove interfering compounds from the sample matrix that might otherwise accumulate on the column and degrade its performance, leading to peak tailing.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting this compound peak tailing.

Guide 1: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of this compound peak tailing.

G start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks afubiata_only Is only the this compound peak tailing? all_peaks->afubiata_only No check_column Inspect Column - Check for voids - Reverse flush column all_peaks->check_column Yes check_mobile_phase Optimize Mobile Phase - Lower pH (e.g., to 3.0) - Increase buffer strength afubiata_only->check_mobile_phase Yes check_system Check System - Minimize tubing length - Check for leaks and dead volume check_column->check_system replace_column Replace Column check_system->replace_column resolved Peak Shape Improved replace_column->resolved check_column_chem Evaluate Column Chemistry - Use an end-capped column check_mobile_phase->check_column_chem check_sample Assess Sample - Reduce injection volume/concentration - Improve sample cleanup (SPE) check_column_chem->check_sample check_sample->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Guide 2: Experimental Protocol for Mobile Phase pH Adjustment

This protocol details the steps to investigate the effect of mobile phase pH on this compound peak tailing.

Objective: To determine if lowering the mobile phase pH improves the peak shape of this compound.

Methodology:

  • Initial Analysis:

    • Prepare the mobile phase at the current pH (e.g., pH 7.0).

    • Equilibrate the HPLC system with this mobile phase.

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the USP tailing factor for the this compound peak.

  • Low pH Mobile Phase Preparation:

    • Prepare a new mobile phase with a lower pH (e.g., pH 3.0) using an appropriate buffer (e.g., 0.1% formic acid).

  • Column Re-equilibration:

    • Thoroughly flush the HPLC system with the new, lower pH mobile phase.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Re-analysis:

    • Inject the same this compound standard solution.

    • Record the new chromatogram and calculate the USP tailing factor.

  • Data Comparison:

    • Compare the peak shape and tailing factor from the initial and low pH analyses. A significant reduction in the tailing factor indicates that silanol interactions were a major contributor to the peak tailing.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of different troubleshooting steps on the USP Tailing Factor of this compound.

ConditionUSP Tailing Factor (T)Observations
Initial Method 2.1Severe peak tailing observed.
Mobile Phase pH lowered to 3.01.3Significant improvement in peak symmetry.
Use of an End-Capped Column1.2Further reduction in peak tailing.
Injection Volume Reduced by 50%1.8Minor improvement, suggesting overload was a factor.
Column Reversed and Flushed1.9Slight improvement, indicating some inlet blockage.
Optimized Method (Low pH & End-Capped Column) 1.1 Acceptable peak symmetry achieved.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry (MS) parameters for their analytes. While the examples herein refer to a hypothetical analyte named "Afubiata," the principles and protocols described are broadly applicable to a wide range of small molecules and biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for my analyte, this compound?

Low signal intensity can be caused by several factors, including suboptimal ionization, poor transmission of ions through the mass spectrometer, or issues with the sample itself. Common causes include inefficient spray in the electrospray ionization (ESI) source, incorrect source temperature, or a cone voltage that is either too high or too low.

Q2: How can I improve the signal-to-noise (S/N) ratio for this compound?

Improving the S/N ratio involves either increasing the signal of the analyte or decreasing the background noise. To increase the signal, you can optimize the ESI source parameters, such as the capillary voltage and cone voltage. To reduce noise, ensure you are using high-purity solvents and that the system is clean. You may also consider adjusting the mass resolution and scan speed.

Q3: What is causing the poor peak shape I'm seeing for this compound?

Poor peak shape, such as fronting or tailing, is often related to the liquid chromatography (LC) separation rather than the mass spectrometer itself. Potential causes include a mismatch between the sample solvent and the mobile phase, column overload, or secondary interactions between the analyte and the stationary phase.

Q4: I am seeing unexpected fragments of this compound in my mass spectrum. What could be the cause?

Unexpected fragmentation can occur in the ionization source if the conditions are too harsh. This is known as in-source fragmentation. The primary cause is often an excessively high cone voltage or source temperature, which can cause the analyte to break apart before it enters the mass analyzer.

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

LowSignalTroubleshooting start Low Signal Intensity Observed check_sample Step 1: Verify Sample - Concentration correct? - Degradation? start->check_sample check_lc Step 2: Check LC System - Leaks? - Correct mobile phase? check_sample->check_lc Sample OK check_esi Step 3: Inspect ESI Source - Clogged needle? - Stable spray? check_lc->check_esi LC System OK optimize_ms Step 4: Optimize MS Parameters - Adjust source settings - Tune instrument check_esi->optimize_ms ESI Source OK conclusion Signal Improved optimize_ms->conclusion ESI_Optimization_Workflow cluster_infusion Direct Infusion cluster_optimization Parameter Optimization infuse Infuse this compound Solution monitor Monitor Precursor Ion infuse->monitor opt_cap 1. Optimize Capillary Voltage monitor->opt_cap opt_cone 2. Optimize Cone Voltage opt_cap->opt_cone opt_temp 3. Optimize Temperatures opt_cone->opt_temp analyze Analyze Data & Determine Optimal Parameters opt_temp->analyze

Afubiata stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Afubiata. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound (also known as Adamantyl-FUBIATA) is an analytical reference standard that is structurally similar to known synthetic cannabinoids.[1][2] It is intended for research and forensic applications and is not for human or veterinary use.[1]

Q2: What are the basic chemical properties of this compound?

A: this compound is supplied as a solid with the following properties:

  • Molecular Formula: C₂₇H₂₉FN₂O[1]

  • Formula Weight: 416.5 g/mol [1]

  • Purity: Typically ≥98%

Q3: How should solid this compound be stored for long-term use?

A: For maximum stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least five years.

Q4: What solvents can be used to dissolve this compound?

A: this compound has limited solubility in common laboratory solvents. It is recommended to use organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol for preparing stock solutions. Aqueous buffers are generally not recommended for initial dissolution.

Troubleshooting Guide: Solution Stability Issues

This guide addresses common problems encountered when working with this compound in solution.

Issue 1: My this compound solution has turned cloudy or shows precipitation.

Possible Causes & Solutions:

  • Low Solubility: You may have exceeded the solubility limit of this compound in your chosen solvent, especially if using an aqueous buffer. Compounds like this compound are often poorly soluble in aqueous media.

  • Temperature Effects: Solubility can decrease at lower temperatures. If you stored your solution at 4°C or on ice, precipitation might occur.

  • pH Shift: The pH of your solution can significantly impact the solubility of the compound.

Recommendations:

  • Verify Concentration: Check if your solution concentration exceeds the known solubility limits.

  • Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to see if the precipitate redissolves.

  • Change Solvent: Prepare a new stock solution in a recommended organic solvent like DMSO or DMF before making further dilutions into your experimental medium.

  • Consider Additives: For some cannabinoids, non-ionic surfactants have been used to prevent adsorptive loss and improve stability in solution, which may be a related issue.

Issue 2: I am observing a loss of this compound activity in my experiments.

Possible Causes & Solutions:

  • Chemical Degradation: this compound may be unstable in your experimental conditions. Factors like pH, exposure to light, and oxidative stress can lead to degradation.

  • Adsorption to Surfaces: Hydrophobic compounds can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates, tubes), reducing the effective concentration in your solution.

  • Enzymatic Degradation: If using biological matrices (e.g., cell culture media with serum, microsomes), enzymes may be metabolizing this compound. Studies have shown this compound is metabolized by liver microsomes.

Recommendations:

  • Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution just before your experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Use Appropriate Labware: Consider using low-adhesion polypropylene tubes or glass vials for storage and preparation.

  • Control Environmental Factors: Protect solutions from direct light by using amber vials or covering tubes with foil. Maintain a stable pH with appropriate buffers.

  • Minimize Exposure Time: Minimize the time the compound spends in aqueous or biological media before the experimental endpoint is measured.

Issue 3: My stock solution has changed color.

Possible Causes & Solutions:

  • Oxidation: Discoloration can be a sign of oxidation, which may be accelerated by exposure to air (oxygen) and light.

  • Contamination: Accidental contamination of the solution could lead to a chemical reaction and color change.

Recommendations:

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

  • Discard and Replace: If you suspect degradation, it is best to discard the solution and prepare a fresh one from the solid stock.

Data & Protocols

Table 1: Solubility of this compound
SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol5 mg/mL
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-adhesion microcentrifuge tubes or glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.165 mg of this compound (Formula Weight: 416.5 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL).

  • Solubilization: Cap the vial tightly and vortex thoroughly. If needed, sonicate briefly or warm gently (up to 37°C) to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Visualizations

Troubleshooting Workflow for this compound Solution Instability

G start Problem: This compound solution shows precipitation or activity loss check_sol Is the concentration above solubility limits? start->check_sol check_storage Was the solution stored correctly (-20°C, protected from light, airtight)? check_sol->check_storage No action_remake Action: Remake solution at a lower concentration or in a better solvent (DMSO/DMF) check_sol->action_remake Yes check_media Is the experimental medium aqueous or biological? check_storage->check_media Yes action_fresh Action: Prepare fresh solution from solid stock. Store in small aliquots. check_storage->action_fresh No action_adsorption Action: Use low-adhesion plasticware or glass. Minimize exposure time. check_media->action_adsorption Yes (Adsorption Risk) action_degradation Action: Protect from light. Maintain stable pH. Prepare fresh for each experiment. check_media->action_degradation Yes (Degradation Risk) res_ok Solution is stable check_media->res_ok No action_remake->res_ok action_fresh->res_ok action_adsorption->res_ok action_degradation->res_ok

Caption: Troubleshooting flowchart for this compound stability issues.

Metabolic Pathways of this compound

Studies show that this compound is primarily metabolized in vitro through several key pathways.

G This compound This compound Hydroxylation Hydroxylation (Adamantane Group) This compound->Hydroxylation Phase I Metabolism Ketone Ketone Formation This compound->Ketone Phase I Metabolism NDealkylation N-Dealkylation (Fluorobenzyl Group) This compound->NDealkylation Phase I Metabolism Metabolites Excreted Metabolites Hydroxylation->Metabolites Ketone->Metabolites NDealkylation->Metabolites

Caption: Primary metabolic pathways of this compound.

References

Overcoming matrix effects in Afubiata quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to identify and overcome matrix effects in the quantification of Afubiata, a synthetic cannabinoid, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of this compound quantification?

A: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample (e.g., plasma, urine, or tissue homogenate). When analyzing a biological sample, endogenous components like phospholipids, salts, and proteins can be co-extracted with this compound.[1][2] During LC-MS analysis, these co-eluting substances can interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal of this compound.[1][3] This interference can lead to inaccurate and imprecise quantification.[2]

Q2: How can I determine if my this compound assay is affected by matrix effects?

A: The most common method is the post-extraction spike experiment. This involves comparing the peak response of this compound spiked into an extracted blank matrix (a sample from the same biological source that does not contain the analyte) with the response of this compound in a pure solvent solution. A significant difference in response indicates the presence of matrix effects. Regulatory bodies like the FDA and EMA provide specific guidelines for assessing matrix effects during bioanalytical method validation.

Q3: What is the difference between ion suppression and ion enhancement?

A:

  • Ion Suppression: This is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of this compound, leading to a lower-than-expected signal and potentially underestimation of its concentration.

  • Ion Enhancement: This is a less common effect where matrix components increase the ionization efficiency of this compound, resulting in a higher-than-expected signal and potential overestimation.

Q4: What is the best way to compensate for matrix effects?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of this compound where several atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically almost identical to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.

Q5: Are there regulatory guidelines for matrix effect assessment?

A: Yes, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that include specific requirements for evaluating matrix effects. These guidelines typically require assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient or subject samples. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.

Troubleshooting Guide: Identifying and Mitigating Matrix Effects

This section provides a step-by-step guide to systematically address matrix effect issues during this compound quantification.

Step 1: Quantify the Matrix Effect

The first step is to determine the extent of the matrix effect using a quantitative post-extraction spike experiment.

Experimental Protocol: Matrix Factor Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike this compound and its SIL-IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Spike Sample): Spike this compound and its SIL-IS into the blank biological matrix before the extraction process. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF): The matrix factor is calculated to quantify the degree of ion suppression or enhancement.

    • Matrix Factor (MF) = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    An MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1 if the SIL-IS is effectively compensating for the matrix effect.

Data Presentation: Example Matrix Factor Calculation

Matrix LotAnalyte Peak Area (Set B)Analyte Peak Area (Set A)Matrix Factor (MF)IS-Normalized MF
165,000100,0000.65 (Suppression)1.01
271,000100,0000.71 (Suppression)1.03
368,000100,0000.68 (Suppression)0.99
4115,000100,0001.15 (Enhancement)1.02
575,000100,0000.75 (Suppression)1.04
662,000100,0000.62 (Suppression)0.98
Mean 0.76 1.01
%CV 25.8% 2.3%

In this example, while the absolute matrix effect varies significantly (high %CV), the SIL-IS effectively compensates for it, resulting in a low %CV for the IS-Normalized MF, which would meet regulatory acceptance criteria.

Step 2: Optimize Sample Preparation

If matrix effects are significant and not adequately compensated for by the internal standard, refining the sample preparation protocol is the most effective strategy.

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons for this compound
Protein Precipitation (PPT) A solvent like acetonitrile is added to precipitate proteins.Fast, simple, inexpensive.Least effective at removing matrix components (phospholipids, salts); high risk of matrix effects.
Liquid-Liquid Extraction (LLE) This compound is partitioned into an immiscible organic solvent.Good removal of salts and polar interferences.Can be labor-intensive; may not efficiently remove phospholipids.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.Highly effective at removing interfering components; can be automated.More expensive and requires method development.

Recommended Protocol: Solid-Phase Extraction (SPE) for this compound in Plasma

  • Pre-treatment: To 100 µL of plasma, add the SIL-IS and 200 µL of 4% phosphoric acid to disrupt protein binding.

  • Conditioning: Condition a mixed-mode C8/cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

Step 3: Refine Chromatographic Conditions

Strategic modification of the LC method can separate this compound from co-eluting matrix components.

  • Increase Organic Content of Initial Mobile Phase: If using reversed-phase chromatography, starting the gradient with a higher percentage of organic solvent can allow highly polar, interfering compounds to wash off the column before this compound elutes.

  • Use a Diverter Valve: Program a diverter valve to send the initial, unretained portion of the eluent (containing salts and polar interferences) to waste instead of the mass spectrometer.

  • Change Column Chemistry: Test a column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl phase) which can offer different selectivity for this compound versus matrix components.

Mandatory Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Assessment cluster_outcome Outcome A Set A: Spike Analyte + IS in Neat Solvent D Analyze Sets A, B, and C A->D B Set B: Extract 6+ Lots of Blank Matrix, then Spike Analyte + IS B->D C Set C: Spike Analyte + IS in Blank Matrix, then Extract C->D E Calculate Matrix Factor (MF) MF = Peak Area (B) / Peak Area (A) D->E F Calculate IS-Normalized MF Norm MF = MF(Analyte) / MF(IS) E->F G Assess Results Is %CV of Norm MF < 15%? F->G H Method Acceptable Proceed to Validation G->H Yes I Method Unacceptable Troubleshoot Assay G->I No

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Troubleshooting_Tree start High Matrix Effect Detected (%CV > 15%) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 ans1_no Implement a SIL-IS. This is the most effective way to compensate. q1->ans1_no No ans1_yes SIL-IS is used, but compensation is insufficient. Proceed to reduce matrix interferences. q1->ans1_yes Yes q2 Which sample prep method is used? ans1_yes->q2 ppt Protein Precipitation (PPT) q2->ppt PPT lle Liquid-Liquid (LLE) q2->lle LLE spe Solid-Phase (SPE) q2->spe SPE sol_ppt Switch to LLE or SPE. PPT offers minimal cleanup. ppt->sol_ppt sol_lle Optimize LLE (e.g., change solvent) or switch to SPE for better cleanup. lle->sol_lle sol_spe Optimize SPE wash steps or try a different sorbent chemistry. spe->sol_spe q3 If matrix effects persist, optimize chromatography. sol_ppt->q3 sol_lle->q3 sol_spe->q3 sol_q3 Modify LC gradient to separate analyte from interferences. Use a divert valve. q3->sol_q3

Caption: Decision Tree for Troubleshooting Matrix Effects.

References

Technical Support Center: Afubiata Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Afubiata for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is an analytical reference standard that is structurally similar to known synthetic cannabinoids.[1] It is intended for research and forensic applications.[1] Its chemical formula is C27H29FN2O, with a formula weight of 416.5 g/mol .[1]

Q2: What is the known solubility of this compound in common organic solvents?

A2: The solubility of this compound has been determined in several common organic solvents. This data is crucial for preparing stock solutions.

SolventSolubility
Dimethylformamide (DMF)10 mg/mL[1]
Dimethyl sulfoxide (DMSO)10 mg/mL[1]
Ethanol5 mg/mL

Q3: Why is my this compound not dissolving in aqueous buffers?

A3: this compound is a hydrophobic compound, meaning it has poor water solubility. Direct dissolution in aqueous buffers is expected to be very low and may result in precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: Can I use solvents other than DMF, DMSO, or ethanol?

A4: While DMF, DMSO, and ethanol are the recommended solvents based on available data, other organic solvents may also be suitable. However, their efficacy for dissolving this compound and their compatibility with your specific in vitro assay must be empirically determined. When selecting an alternative solvent, consider its polarity, miscibility with your aqueous assay medium, and potential toxicity to the cells or biological system you are studying.

Troubleshooting Guide

Issue: My this compound precipitated when I diluted my stock solution into my aqueous assay medium.

This is a common issue when working with hydrophobic compounds. The following steps can help you troubleshoot and resolve this problem.

1. Decrease the Final Concentration of the Organic Solvent:

  • Problem: The concentration of the organic solvent in the final assay volume may be too low to maintain this compound in solution.

  • Solution: While preparing your serial dilutions, try to maintain the lowest possible final concentration of the organic solvent (e.g., <1% and ideally <0.1% DMSO) that is compatible with your assay and keeps the compound soluble.

2. Employ Co-solvents:

  • Concept: A co-solvent is a water-miscible solvent that, when added to an aqueous solution, can increase the solubility of a poorly soluble compound.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in DMSO or ethanol.

    • Create a series of aqueous buffers containing different percentages of a co-solvent such as polyethylene glycol (PEG) 400 or propylene glycol.

    • Add a small aliquot of the this compound stock solution to the co-solvent-containing buffers and observe for precipitation.

    • Determine the minimum co-solvent concentration that maintains solubility at your desired final concentration of this compound.

3. Utilize Surfactants:

  • Concept: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Protocol:

    • Prepare a stock solution of a biocompatible surfactant such as Tween® 80 or Pluronic® F-68 in your aqueous assay buffer. A typical starting concentration is 0.1% to 1%.

    • Prepare your this compound stock solution in DMSO.

    • Add the this compound stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

    • Visually inspect for any signs of precipitation.

4. Consider Complexation with Cyclodextrins:

  • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Protocol:

    • Prepare solutions of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer at various concentrations (e.g., 1-10 mM).

    • Add this compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solutions.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

    • Determine the concentration of cyclodextrin required to dissolve this compound at the target concentration.

Experimental Workflow for Improving this compound Solubility

experimental_workflow start Start: this compound Powder stock_sol Prepare Concentrated Stock in DMSO or Ethanol start->stock_sol precip_check Dilute in Aqueous Buffer stock_sol->precip_check no_precip Proceed with Assay precip_check->no_precip No Precipitation precip Precipitation Observed precip_check->precip Precipitation troubleshoot Troubleshooting Strategies precip->troubleshoot cosolvent Use Co-solvents (e.g., PEG 400) troubleshoot->cosolvent surfactant Use Surfactants (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin re_check Re-evaluate Solubility cosolvent->re_check surfactant->re_check cyclodextrin->re_check re_check->troubleshoot Still Precipitates success Optimized Protocol re_check->success Soluble

Caption: Workflow for troubleshooting this compound solubility issues.

Signaling Pathway Context (Hypothetical)

As this compound is structurally similar to synthetic cannabinoids, it is presumed to interact with the cannabinoid signaling pathway. The following diagram illustrates a simplified cannabinoid receptor signaling cascade.

cannabinoid_pathway This compound This compound cb1_receptor CB1/CB2 Receptor This compound->cb1_receptor Binds to gi_protein Gi/o Protein cb1_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits mapk_pathway MAPK Pathway gi_protein->mapk_pathway Activates ion_channels Ion Channels (Ca2+, K+) gi_protein->ion_channels Modulates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response camp->cellular_response mapk_pathway->cellular_response ion_channels->cellular_response

References

Technical Support Center: Afubiata Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the metabolite identification of Afubiata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

This compound primarily undergoes Phase I metabolism. The main biotransformations observed are hydroxylation, N-dealkylation, and ketone formation.[1][2] The most abundant metabolite is typically formed through hydroxylation of the adamantane moiety.[1][2]

Q2: I am not detecting any this compound metabolites in my in vitro assay. What are some possible causes?

There are several potential reasons for not detecting metabolites:

  • Inactive Microsomes: Ensure that the human liver microsomes (HLMs) have been stored correctly at -80°C and have not been subjected to multiple freeze-thaw cycles, which can compromise enzymatic activity.[3]

  • Cofactor Degradation: The NADPH regenerating system is crucial for CYP450 enzyme activity. Prepare the NADPH solution fresh and keep it on ice to prevent degradation.

  • Insufficient Incubation Time: While a 1-hour incubation is standard, for compounds with lower metabolic turnover, extending the incubation time up to 3 hours may be necessary.

  • Inappropriate Quenching: The method used to stop the reaction can impact metabolite recovery. Using a cold organic solvent like acetonitrile is a common and effective method.

  • Analytical Sensitivity: The concentration of the metabolites may be below the limit of detection (LOD) of your instrument. Consider concentrating the sample or using a more sensitive mass spectrometer.

Q3: My chromatogram shows multiple peaks with the same mass-to-charge ratio (m/z) as my expected hydroxylated metabolite. How can I differentiate these isomers?

The presence of multiple peaks with the same m/z is common due to the formation of positional isomers, especially with a complex structure like the adamantane group of this compound which offers multiple sites for hydroxylation. Differentiating these isomers is a significant challenge.

  • Chromatographic Separation: Optimization of the liquid chromatography (LC) method is the first step. Using a high-resolution column, such as a Raptor Biphenyl column, and adjusting the gradient elution can help resolve isomers.

  • Tandem Mass Spectrometry (MS/MS): Different positional isomers will often produce unique fragmentation patterns upon collision-induced dissociation (CID). Analyzing the MS/MS spectra can help to distinguish between them.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section), which can often resolve isomers that are inseparable by chromatography alone.

Q4: I'm observing significant signal suppression for my metabolites when analyzing urine samples. How can I mitigate these matrix effects?

Urine is a complex matrix that can cause significant ion suppression in the mass spectrometer's source, leading to reduced sensitivity.

  • Sample Preparation: A robust sample preparation method is critical. This can include protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.

  • Dilution: A simple "dilute-and-shoot" approach, where the urine sample is diluted with the initial mobile phase, can sometimes be sufficient to reduce matrix effects to an acceptable level.

  • Chromatography: Ensuring good chromatographic separation of the analytes from the bulk of the matrix components that elute early is crucial.

  • Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects during quantification.

Q5: I am seeing unexpected peaks in my LC-MS data that don't correspond to known metabolites. What could be the source of these signals?

Unexpected peaks can arise from several sources:

  • In-source Fragmentation: The parent drug or its metabolites can fragment within the ion source of the mass spectrometer, a phenomenon known as in-source collision-induced dissociation (CID). This can generate peaks that may be mistaken for metabolites. To investigate this, you can analyze a standard of the parent drug and observe if the unexpected peaks are present.

  • Contaminants: Contaminants from solvents, collection tubes, or the sample matrix itself can introduce extraneous peaks. Running a blank sample (matrix without the analyte) can help to identify these.

  • Metabolite Instability: Some metabolites, particularly glucuronide conjugates, can be unstable and degrade back to the parent drug or other forms during sample storage or analysis. Samples should be stored at low temperatures and analyzed promptly.

Troubleshooting Guides

Low Metabolite Signal in LC-HRMS Analysis

This guide provides a systematic approach to troubleshooting low signal intensity for this compound metabolites.

Potential Cause Troubleshooting Step Expected Outcome
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).Increased signal intensity of the metabolite peaks.
Suboptimal Chromatography Adjust the mobile phase composition and gradient to ensure sharp, well-defined peaks.Improved peak shape and height.
Sample Degradation Prepare fresh samples and analyze them immediately. Minimize sample time in the autosampler.Consistent and higher signal intensity across injections.
Matrix Effects Implement a more rigorous sample cleanup procedure (e.g., SPE) or increase the sample dilution factor.Reduced signal suppression and improved signal-to-noise ratio.
Low Abundance Metabolite Increase the amount of sample injected or concentrate the sample prior to analysis.Detectable peaks for low-abundance metabolites.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for the incubation of this compound with HLMs to generate metabolites.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (stored at -80°C)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator/shaking water bath at 37°C

Procedure:

  • Thawing: Thaw the human liver microsomes on ice.

  • Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the HLM suspension.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the this compound stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of this compound is typically in the range of 1-10 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 60 minutes, with gentle agitation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-HRMS analysis.

Controls:

  • No NADPH: A control reaction without the NADPH regenerating system should be included to check for non-enzymatic degradation.

  • Time Zero: A sample where the quenching solution is added immediately after the addition of this compound to serve as a baseline.

  • No Microsomes: A control without HLMs to ensure the parent drug is stable under the incubation conditions.

Visualizations

Afubiata_Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite (on Adamantane) This compound->Hydroxylated_Metabolite Hydroxylation (Major) N_Dealkylated_Metabolite N-Dealkylated Metabolite This compound->N_Dealkylated_Metabolite N-Dealkylation Ketone_Metabolite Ketone Metabolite This compound->Ketone_Metabolite Ketone Formation

Caption: Primary metabolic pathways of this compound.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_identification Identification & Confirmation in_vitro In Vitro Incubation (e.g., Human Liver Microsomes) extraction Extraction / Cleanup (e.g., SPE, LLE) in_vitro->extraction lc_hrms LC-HRMS Analysis extraction->lc_hrms data_processing Data Processing (Peak Picking, Alignment) lc_hrms->data_processing metabolite_prediction Metabolite Prediction (In Silico Tools) data_processing->metabolite_prediction spectral_analysis MS/MS Spectral Interpretation data_processing->spectral_analysis metabolite_prediction->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: General workflow for this compound metabolite identification.

References

Technical Support Center: Afubiata Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, degradation, and handling of the Afubiata reference standard.

Troubleshooting this compound Purity and Degradation Issues

This guide provides a systematic approach to identifying and resolving common issues related to the purity and stability of the this compound reference standard during experimental use.

Problem: Inconsistent or unexpected experimental results.

This can manifest as a loss of potency, altered biological activity, or the appearance of unknown peaks in analytical chromatograms. The following workflow can help diagnose the root cause.

Afubiata_Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity 1. Verify Purity of Reference Standard start->check_purity hplc_analysis Perform HPLC-UV/MS Analysis on a Freshly Prepared Standard check_purity->hplc_analysis Action purity_ok Purity Confirmed (≥98%) hplc_analysis->purity_ok purity_not_ok Purity Below Specification (<98%) hplc_analysis->purity_not_ok investigate_storage 2. Investigate Storage and Handling purity_ok->investigate_storage solution_replace Solution: - Discard old stock - Use a new, unopened vial of reference standard purity_not_ok->solution_replace storage_conditions Review Storage Conditions: - Temperature (-20°C)? - Protected from light? - Original container? investigate_storage->storage_conditions handling_protocol Review Handling Procedures: - Appropriate solvent? - Freshly prepared solutions? - Inert atmosphere? investigate_storage->handling_protocol storage_issue Improper Storage Identified storage_conditions->storage_issue no_issue Storage & Handling OK storage_conditions->no_issue handling_issue Improper Handling Identified handling_protocol->handling_issue handling_protocol->no_issue solution_storage Solution: - Adhere to recommended storage protocols - Aliquot if necessary to avoid freeze-thaw cycles storage_issue->solution_storage solution_handling Solution: - Use high-purity, anhydrous solvents - Prepare solutions fresh for each experiment - Purge with inert gas handling_issue->solution_handling investigate_experimental 3. Assess Experimental Conditions no_issue->investigate_experimental experimental_params Evaluate: - pH of solutions - Temperature during experiment - Exposure to air/light - Reactive reagents investigate_experimental->experimental_params experimental_issue Potential Degradation During Experiment experimental_params->experimental_issue solution_experimental Solution: - Adjust experimental parameters (e.g., pH, temp) - Include in-experiment stability checks experimental_issue->solution_experimental Afubiata_Degradation_Pathway This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Metabolic Pathway N_dealkylation N-dealkylation This compound->N_dealkylation Metabolic Pathway Ketone_formation Ketone Formation This compound->Ketone_formation Metabolic Pathway Metabolites Metabolites Hydroxylation->Metabolites N_dealkylation->Metabolites Ketone_formation->Metabolites

Best practices for long-term storage of Afubiata

Author: BenchChem Technical Support Team. Date: November 2025

This support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage of Afubiata.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For optimal stability, this compound should be stored at -80°C. Storage at -20°C is acceptable for periods up to six months, but may result in a slight decrease in activity over time. Avoid repeated freeze-thaw cycles.

Q2: Can I store this compound at 4°C?

No, storage at 4°C is not recommended for periods longer than 24 hours. Prolonged storage at this temperature can lead to aggregation and degradation of the protein.

Q3: What is the expected shelf life of this compound when stored correctly?

When stored at -80°C, this compound is stable for at least 24 months with minimal loss of activity.

Q4: What should I do if I accidentally left a vial of this compound at room temperature?

If a vial of this compound has been left at room temperature for more than 2 hours, it is recommended to discard it to avoid compromising experimental results. Protein integrity may be affected after this time.

Q5: Are there any visible signs of this compound degradation?

Yes, the presence of precipitates or cloudiness in the solution upon thawing may indicate protein aggregation or degradation. If you observe this, it is recommended to perform a quality control check before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced biological activity in experiments Improper storage temperature.Verify that this compound has been consistently stored at -80°C. Refer to the Protocol for Assessing this compound Activity below.
Multiple freeze-thaw cycles.Aliquot this compound into smaller, single-use volumes upon first use to avoid repeated thawing of the main stock.
Visible precipitates in the vial after thawing Protein aggregation due to improper storage or handling.Centrifuge the vial at 10,000 x g for 5 minutes and carefully collect the supernatant. Assess the protein concentration and activity before use.
Buffer incompatibility.Ensure that the diluents used in your experiments are compatible with the this compound storage buffer (see product datasheet).
Inconsistent results between experiments Variability in vial handling.Standardize the thawing procedure. Thaw this compound on ice for 30 minutes or at room temperature for 10 minutes, followed by gentle mixing.
Lot-to-lot variability.If you suspect a lot-specific issue, please contact our technical support with the lot number and a summary of your results.

Experimental Protocols

Protocol for Assessing this compound Activity

This protocol outlines a cell-based assay to determine the biological activity of this compound after long-term storage.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 expressing the target receptor) in appropriate media until 80% confluency.

  • Preparation of this compound Dilutions:

    • Thaw a vial of this compound on ice.

    • Prepare a series of dilutions ranging from 0.1 nM to 100 nM in a serum-free medium.

  • Cell Treatment:

    • Plate the cells in a 96-well plate at a density of 10,000 cells per well.

    • After 24 hours, replace the medium with the this compound dilutions.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • Activity Measurement:

    • Measure the downstream signaling pathway activation (e.g., phosphorylation of a target protein) using an ELISA or Western blot.

    • Alternatively, a cell viability assay (e.g., MTT or CellTiter-Glo) can be used if this compound induces a cytotoxic effect.

  • Data Analysis:

    • Plot the dose-response curve and calculate the EC50 value.

    • Compare the EC50 value of the stored this compound to that of a new, reference lot. A significant increase in the EC50 value indicates a loss of activity.

Visual Guides

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis thaw Thaw this compound on Ice dilute Prepare Serial Dilutions thaw->dilute add_dilutions Add this compound Dilutions to Cells dilute->add_dilutions plate Plate Cells in 96-well Plate incubate_cells Incubate for 24h plate->incubate_cells incubate_cells->add_dilutions incubate_treatment Incubate for 48h add_dilutions->incubate_treatment measure Measure Downstream Signaling incubate_treatment->measure analyze Calculate EC50 measure->analyze compare Compare to Reference Lot analyze->compare troubleshooting_flowchart Troubleshooting Reduced this compound Activity start Reduced Activity Observed check_storage Verify Storage Temperature (-80°C) start->check_storage check_thaw Review Freeze-Thaw Cycles check_storage->check_thaw Correct discard Consider Discarding the Vial check_storage->discard Incorrect aliquot Action: Aliquot into Single-Use Vials check_thaw->aliquot > 3 Cycles contact_support Contact Technical Support check_thaw->contact_support < 3 Cycles

Validation & Comparative

A Comparative Analysis of the Metabolic Stability of Afubiata and ADB-FUBIATA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of two synthetic cannabinoids, Afubiata and ADB-FUBIATA. The information presented is based on in vitro experimental data to assist researchers in understanding the metabolic profiles and potential in vivo behavior of these compounds.

Executive Summary

Metabolic Pathways and Metabolites

In vitro studies utilizing human liver microsomes (HLM) have elucidated the primary metabolic pathways for both compounds.

ADB-FUBIATA is metabolized through:

  • Hydroxylation

  • N-dealkylation

The most abundant metabolite identified is AF7, which is hydroxylated at the indole or adjacent methylene position.[1][2]

This compound undergoes metabolism via:

  • Hydroxylation

  • N-dealkylation

  • Ketone formation

Its most abundant metabolite is A16, hydroxylated at the adamantane moiety.[1][2]

A summary of the metabolic pathways is presented in the table below.

FeatureThis compoundADB-FUBIATA
Metabolic Pathways Hydroxylation, N-dealkylation, Ketone formationHydroxylation, N-dealkylation
Most Abundant Metabolite A16 (hydroxylated at adamantane)AF7 (hydroxylated at indole/adjacent methylene)

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro metabolism of synthetic cannabinoids like this compound and ADB-FUBIATA using human liver microsomes. Specific quantitative stability studies would require a time-course analysis.

Objective: To determine the metabolic pathways of this compound and ADB-FUBIATA in vitro.

Materials:

  • This compound and ADB-FUBIATA reference standards

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Incubation Preparation: A typical incubation mixture would contain the synthetic cannabinoid (e.g., at a final concentration of 10 μmol/L), HLM, and phosphate buffer.[1]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C. For pathway identification, a single time point (e.g., 1 hour) may be used. For determining metabolic stability (half-life), samples would be taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped at the designated time points by adding a quenching solvent, such as ice-cold acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-HRMS Analysis: The supernatant is analyzed by LC-HRMS to identify and characterize the metabolites formed.

Below is a DOT script visualizing the general experimental workflow for determining metabolic stability.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Compound, HLM, Buffer) B Initiate Reaction (Add NADPH system) A->B C Incubate at 37°C B->C D Sample at Multiple Time Points C->D E Quench Reaction (Add Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G LC-HRMS Analysis F->G H Determine Half-life and Intrinsic Clearance G->H

General workflow for in vitro metabolic stability assessment.

Signaling Pathways

ADB-FUBIATA has been shown to be a selective agonist for the cannabinoid receptor 1 (CB1), with almost no activity at the cannabinoid receptor 2 (CB2). The activation of the G-protein coupled CB1 receptor can initiate downstream signaling cascades. Detailed signaling pathway information for this compound is not as readily available.

The following DOT script illustrates the signaling pathway for a selective CB1 agonist like ADB-FUBIATA.

cluster_receptor Receptor Activation cluster_downstream Downstream Signaling A ADB-FUBIATA B CB1 Receptor A->B C G-protein Activation B->C D Second Messenger Modulation C->D E Cellular Response D->E

Signaling pathway of a selective CB1 receptor agonist.

Conclusion

This compound and ADB-FUBIATA share common metabolic pathways, including hydroxylation and N-dealkylation, consistent with other synthetic cannabinoids. The additional pathway of ketone formation for this compound represents a key metabolic difference. The identification of their most abundant metabolites provides crucial information for developing analytical methods to detect their use. While a direct quantitative comparison of their metabolic stability is currently limited by the lack of published half-life and intrinsic clearance data, the available information on their metabolic profiles is valuable for researchers in the fields of drug metabolism, pharmacology, and toxicology. Further studies are warranted to quantify the rate of metabolism for these compounds to enable a more comprehensive risk assessment.

References

A Comparative Guide to the Analytical Cross-Validation of Afubiata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Afubiata, a synthetic cannabinoid. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, with a focus on method validation, performance, and experimental protocols.

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative confirmation). The most common techniques employed for the analysis of synthetic cannabinoids, including those structurally related to this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids, which can be considered indicative for this compound analysis. It is important to note that these values may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterLC-MS/MSGC-MSImmunoassay
Limit of Detection (LOD) 0.003 - 0.5 ng/mL[1]0.5 - 1.0 mg/L~5 ng/mL
Limit of Quantification (LOQ) 0.012 - 2 ng/mL[1][2]Typically higher than LC-MS/MSNot applicable (qualitative)
Linearity (r²) > 0.99[1][2]> 0.99Not applicable
Accuracy (% Bias) Within ±15%Within ±20%Not applicable
Precision (%RSD) < 15%< 20%Not applicable
Specificity HighHighPotential for cross-reactivity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of synthetic cannabinoids and can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE) for Blood Samples

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices like blood prior to chromatographic analysis.

Materials:

  • Whole blood sample

  • Internal standard (e.g., deuterated analog of this compound)

  • Phosphate buffer (pH 6)

  • SPE cartridges (e.g., C18)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Spike the whole blood sample with the internal standard.

  • Add phosphate buffer and vortex to mix.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water and then a hexane/ethyl acetate mixture to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective method for the quantification of synthetic cannabinoids in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole)

  • C18 analytical column

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard. The exact mass-to-charge ratios (m/z) will need to be determined by direct infusion of an analytical standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and reliable technique for the identification and quantification of synthetic cannabinoids.

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer (e.g., single quadrupole or ion trap)

  • Capillary column (e.g., DB-5MS)

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 280°C

  • Oven Temperature Program: A typical program would start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes to ensure elution of the analyte.

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.

experimental_workflow sample Sample Receipt & Accessioning prep Sample Preparation (e.g., SPE) sample->prep Extraction analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis Injection data Data Processing & Review analysis->data Data Acquisition report Reporting of Results data->report Interpretation

A typical analytical workflow for this compound testing.
Metabolic Pathway of this compound

Based on in vitro studies with human liver microsomes, this compound undergoes phase I metabolism primarily through hydroxylation and N-dealkylation. Ketone formation has also been observed.

metabolic_pathway This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation N_dealkylation N-dealkylation This compound->N_dealkylation Ketone_formation Ketone Formation This compound->Ketone_formation Metabolites Metabolites Hydroxylation->Metabolites N_dealkylation->Metabolites Ketone_formation->Metabolites

Primary metabolic pathways of this compound.

References

A Comparative Guide to the Efficacy of ADB-FUBIATA in CB1 Receptor Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of ADB-FUBIATA, a synthetic cannabinoid receptor agonist, in activating the human cannabinoid receptor 1 (CB1). The data presented is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of ADB-FUBIATA in a CB1 receptor activation assay, compared with other relevant cannabinoid receptor agonists. The data for ADB-FUBIATA is derived from a β-arrestin2 recruitment assay, a common method for assessing G-protein coupled receptor (GPCR) activation.

CompoundReceptorAssay TypeEC50 (nM)Emax (%) (relative to CP55,940)SelectivityReference
ADB-FUBIATA hCB1β-arrestin2 recruitment635141CB1 selective[1][2]
CP55,940 hCB1β-arrestin2 recruitment-100 (Reference)-[1][2]
ADB-FUBICA hCB1/hCB2Not SpecifiedPotentEfficaciousNon-selective[1]
WIN55,212-2 hCB1GIRK activation in oocytes-Full agonist-
Anandamide (AEA) hCB1GIRK activation in oocytes-Partial agonist-

Key Observations:

  • ADB-FUBIATA demonstrates potent activation of the CB1 receptor with an EC50 value of 635 nM.

  • Notably, ADB-FUBIATA exhibits a higher maximum efficacy (Emax) than the reference agonist CP55,940, suggesting it is a highly efficacious agonist at the CB1 receptor.

  • In contrast to the structurally related compound ADB-FUBICA, which is active at both CB1 and CB2 receptors, ADB-FUBIATA shows clear selectivity for the CB1 receptor, with almost no activity at the CB2 receptor.

Signaling Pathways and Experimental Workflow

To understand the experimental context of the provided data, the following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for a CB1 receptor activation assay.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist CB1 Agonist (e.g., ADB-FUBIATA) CB1R CB1 Receptor Agonist->CB1R Binds to G_protein G-protein (Gi/o) CB1R->G_protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Activates Experimental_Workflow A 1. Cell Culture (Cells expressing CB1 receptor and β-arrestin fusion proteins) B 2. Compound Addition (Add ADB-FUBIATA or control compounds) A->B C 3. Incubation (Allow time for receptor binding and β-arrestin recruitment) B->C D 4. Substrate Addition (Add luminescent substrate for reporter enzyme) C->D E 5. Signal Detection (Measure luminescence) D->E F 6. Data Analysis (Calculate EC50 and Emax values) E->F

References

A Comparative Analysis of Metabolite Profiles: JWH-018 versus the Novel Synthetic Cannabinoid AFUBIATA

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Metabolism and Development

The landscape of new psychoactive substances (NPS) is in constant flux, challenging researchers and clinicians to stay ahead of emerging threats. This guide provides a detailed comparative analysis of the metabolites of JWH-018, a first-generation synthetic cannabinoid, and AFUBIATA, a recently identified compound with a novel acetamide linker structure. Understanding the metabolic fate of these compounds is critical for developing reliable analytical detection methods and for elucidating their toxicological and pharmacological profiles.

While extensive research has characterized the bioactive metabolites of JWH-018, data on this compound is nascent and primarily focused on metabolic pathway identification. This guide summarizes the current experimental data, highlighting key structural differences in metabolites and presenting detailed quantitative performance data for JWH-018's well-studied derivatives.

Executive Summary of Comparative Metabolite Data

The metabolic pathways of JWH-018 and this compound lead to distinct sets of derivatives. JWH-018 primarily undergoes oxidation on its N-pentyl chain and indole ring, whereas this compound is metabolized on its adamantyl and indole moieties. A crucial distinction is the availability of performance data: many JWH-018 metabolites are confirmed to be potent agonists at cannabinoid receptors, significantly contributing to the parent compound's overall effect. In contrast, the pharmacological activity of this compound's metabolites has not yet been reported in scientific literature.

FeatureJWH-018This compoundReference(s)
Parent Compound Class NaphthoylindoleIndole-3-acetamide[1][2]
Primary Metabolic Pathways Hydroxylation, Carboxylation, N-dealkylationHydroxylation, N-dealkylation, Ketone Formation[1][3]
Primary Sites of Metabolism N-pentyl chain, Indole ringAdamantyl group, Indole/adjacent methylene[1]
Most Abundant Metabolite (in vitro) (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (JWH-018 ω-OH metabolite)A16 (hydroxylated at the adamantane group)
Metabolite Pharmacological Activity Extensively studied; many hydroxylated metabolites are potent CB1/CB2 receptor agonists.Not yet reported in the literature.

Performance of JWH-018 Metabolites at Cannabinoid Receptors

Unlike the metabolites of many drugs which are inactive detoxification products, the Phase I metabolites of JWH-018 retain significant biological activity. Several monohydroxylated metabolites bind to the CB1 receptor with affinities equal to or greater than that of Δ⁹-THC, the primary psychoactive component of cannabis. This contributes to the profound and often severe toxicological effects observed with JWH-018-containing products.

The table below summarizes the in vitro performance of key JWH-018 metabolites at the CB1 and CB2 cannabinoid receptors.

Metabolite NamePosition of ModificationCB1 Receptor Affinity (Kᵢ, nM)CB1 Activity (EC₅₀, nM)CB2 Receptor Affinity (Kᵢ, nM)Reference(s)
JWH-018 (Parent) -1.2 ± 0.36.82 ± 2.482.94 ± 2.65
M1 (JWH-018 N-(4-hydroxypentyl)) Pentyl Chain (ω-1)2.6 ± 0.317.01 ± 9.5921 ± 2
M2 (JWH-018 5-hydroxyindole) Indole Ring12.0 ± 1.0>100115 ± 21
M3 (JWH-018 6-hydroxyindole) Indole Ring11.0 ± 3.0>10048 ± 12
M5 (JWH-018 N-(5-hydroxypentyl)) Pentyl Chain (ω)12.0 ± 2.0>10033 ± 4
M6 (JWH-018 N-pentanoic acid) Pentyl Chain (Carboxy)>10,000Inactive>10,000
JWH-018-N-(5-hydroxypentyl) β-D-glucuronide Pentyl Chain (Glucuronide)922 ± 104Neutral AntagonistNot Reported

Note: Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. EC₅₀ (half maximal effective concentration) is a measure of potency; a lower value indicates higher potency.

Metabolic Pathways and Experimental Workflows

The biotransformation of these synthetic cannabinoids is primarily governed by cytochrome P450 enzymes in the liver. The resulting metabolites can then be further conjugated with glucuronic acid for excretion.

JWH-018 Metabolic Pathway

JWH-018 undergoes extensive Phase I metabolism, primarily through hydroxylation at various positions on the N-pentyl side chain and the indole ring. Further oxidation of the terminal hydroxyl group (ω-OH) leads to the formation of a pharmacologically inactive carboxylic acid metabolite, which is a key urinary biomarker.

JWH018_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent JWH-018 M1 N-(4-hydroxypentyl) Metabolite (ω-1 Hydroxylation) parent->M1 Hydroxylation M5 N-(5-hydroxypentyl) Metabolite (ω Hydroxylation) parent->M5 Hydroxylation M_indole Indole-hydroxylated Metabolites (M2, M3, etc.) parent->M_indole Hydroxylation M_gluc Glucuronide Conjugates M1->M_gluc Glucuronidation M6 N-pentanoic acid Metabolite M5->M6 Oxidation M5->M_gluc Glucuronidation M_indole->M_gluc Glucuronidation AFUBIATA_Metabolism cluster_phase1 Phase I Metabolism (in vitro) parent This compound M_hydroxyl Hydroxylated Metabolites (e.g., A16 on Adamantane) parent->M_hydroxyl Various Reactions M_dealkyl N-dealkylated Metabolites parent->M_dealkyl Various Reactions M_ketone Ketone Metabolites parent->M_ketone Various Reactions HLM_Workflow start Parent Compound + Human Liver Microsomes + NADPH incubation Incubate at 37°C (e.g., 1 hour) start->incubation quench Quench Reaction (e.g., cold Acetonitrile) incubation->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant via LC-HRMS centrifuge->analyze end Identify Metabolites analyze->end

References

Inter-laboratory comparison of Afubiata quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on AFUBIATA Quantification: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise and reliable quantification of synthetic cannabinoids is critical for both regulatory compliance and advancing pharmaceutical research. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, a synthetic cannabinoid, with supporting data structured for inter-laboratory evaluation.

Comparative Analysis of Quantification Methods

The quantification of this compound, like other synthetic cannabinoids, predominantly relies on chromatographic techniques coupled with mass spectrometry. The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred for its ability to analyze thermally unstable compounds.[1]

Below is a summary of typical performance characteristics for these methods based on inter-laboratory validation principles.[2]

ParameterLC-MS/MSGC-MSConsiderations for Inter-laboratory Comparison
Precision Intra-assay: 1.3–9.0% Inter-assay: 3.0–8.8%[1]Typically requires derivatization, which can introduce variability[1]Inter-laboratory precision (reproducibility) is a key metric in round-robin testing to assess method robustness across different labs.
Limit of Detection (LOD) 0.00125–0.004 ng/mLGenerally higher than LC-MS/MS, dependent on the detector and derivatization efficiency.A consensus on the required LOD should be established based on the intended application.
Limit of Quantification (LOQ) 0.003–0.016 ng/mLHigher than LC-MS/MS.The LOQ must be sufficiently low to meet analytical requirements.
Accuracy/Recovery 92.0–106.8%Variable, can be affected by derivatization and thermal degradation.Assessed using certified reference materials (CRMs) or spiked samples in proficiency testing.
Linearity Correlation coefficients > 0.99Generally good, but the range might be narrower than LC-MS/MS.The linear range should cover the expected concentration of this compound in samples.
Specificity High, based on precursor/product ion transitions.High, based on mass fragmentation patterns.Potential for interferences should be evaluated with matrix-matched standards.
Matrix Effect 93.4–118.0% (in urine)Can be significant; often mitigated by sample cleanup and use of internal standards.A critical parameter to assess in inter-laboratory studies, as it can vary with different sample matrices and extraction protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories.

LC-MS/MS Protocol for this compound Quantification in Biological Matrices

This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis.

  • Sample Preparation:

    • To 1 mL of sample (e.g., plasma, urine), add an internal standard.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor at least two precursor-to-product ion transitions for this compound and the internal standard for confirmation and quantification.

  • Calibration and Quantification:

    • Prepare a calibration curve using matrix-matched standards.

    • Quantify the sample concentration based on the peak area ratio of the analyte to the internal standard.

GC-MS Protocol for this compound Quantification (with Derivatization)

Due to the polarity and potential thermal instability of synthetic cannabinoids, a derivatization step is often necessary for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix as described for LC-MS/MS.

    • After evaporation, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture to facilitate the reaction.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial hold followed by a temperature ramp to ensure separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Calibration and Quantification:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • Generate a calibration curve by plotting the peak area against the concentration.

Visualizing Workflows and Pathways

General Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Deriv Derivatization (for GC-MS) Evap->Deriv LCMS LC-MS/MS Analysis Recon->LCMS GCMS GC-MS Analysis Deriv->GCMS Cal Calibration Curve Generation LCMS->Cal GCMS->Cal Quant Quantification Cal->Quant Report Final Report Quant->Report

Caption: General experimental workflow for this compound quantification.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves hydroxylation and N-dealkylation, with ketone formation also observed. Understanding these pathways is crucial for identifying appropriate analytical targets, especially in urine analysis where metabolites are often more abundant than the parent compound.

This compound This compound (Parent Compound) Metabolites Phase I Metabolites This compound->Metabolites Human Liver Microsomes Hydroxylation Hydroxylation (e.g., on adamantane) Metabolites->Hydroxylation Dealkylation N-dealkylation Metabolites->Dealkylation Ketone Ketone Formation Metabolites->Ketone Conjugates Phase II Metabolites (e.g., Glucuronides) Metabolites->Conjugates Phase II Enzymes

Caption: Simplified metabolic pathway of this compound.

Conclusion

For a successful inter-laboratory comparison of this compound quantification, harmonization of analytical methods, including sample preparation and data analysis, is paramount. While both LC-MS/MS and GC-MS are capable of quantifying this compound, LC-MS/MS generally offers superior sensitivity and is better suited for thermally labile compounds. The selection of the most appropriate method should be based on the specific requirements of the study, including the desired limits of detection and the available instrumentation. Participation in proficiency testing programs is highly recommended to ensure the accuracy and comparability of results across different laboratories.

References

AFUBIATA vs. ADB-FUBICA: A Comparative Analysis of Structure and Cannabinoid Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and pharmacological properties of two synthetic cannabinoids, AFUBIATA and ADB-FUBICA. The information presented is intended to support research and drug development efforts in the field of cannabinoid science.

Structural Differences

This compound and ADB-FUBICA, while both classified as synthetic cannabinoids, possess distinct structural features that significantly influence their interaction with cannabinoid receptors. The core scaffold and the linker region are the primary points of divergence.

  • This compound (Adamantyl-FUBIATA) is characterized by an indole core. A key feature is the adamantyl group attached to the acetamide linker.

  • ADB-FUBICA , in contrast, is built upon an indazole core structure.

These fundamental differences in their chemical architecture are directly responsible for the observed variations in their pharmacological activity.

Pharmacological Activity at Cannabinoid Receptors

The primary targets for both this compound and ADB-FUBICA are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). However, their potency and selectivity for these receptors differ substantially.

ADB-FUBICA demonstrates potent agonism at both CB1 and CB2 receptors, with reported EC50 values in the low nanomolar range, indicating high potency[1][2]. In contrast, This compound is a selective agonist for the CB1 receptor, exhibiting significantly lower potency, and has been reported to have minimal to no activity at the CB2 receptor[3].

Quantitative Comparison of In Vitro Activity
CompoundReceptorEC50 (nM)Efficacy (% relative to CP55,940)
This compound CB1635[3]141%
CB2No significant activity-
ADB-FUBICA CB12.6Not explicitly reported
CB23.0Not explicitly reported

Experimental Protocols

The following are summaries of the experimental methods used to determine the pharmacological activity of this compound and ADB-FUBICA.

β-Arrestin2 Recruitment Assay (for this compound)

The cannabimimetic activity of this compound was determined using a β-arrestin2 recruitment assay, a cell-based method that measures the interaction of the G-protein coupled receptor (GPCR) with β-arrestin upon ligand binding.

  • Cell Line: CHO-K1 cells stably co-expressing the human CB1 receptor and a β-arrestin2-enzyme fragment complementation system.

  • Principle: Upon agonist binding to the CB1 receptor, β-arrestin2 is recruited to the receptor. This brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Procedure (Summarized from Deventer et al., 2022):

    • Cells were seeded in 96-well plates and incubated.

    • Serial dilutions of this compound were prepared.

    • The compound dilutions were added to the cells.

    • After an incubation period, the substrate for the complemented enzyme was added.

    • Chemiluminescence was measured using a plate reader.

    • Data was normalized to the response of a reference agonist (e.g., CP55,940) and EC50 values were calculated using non-linear regression.

Cannabinoid Receptor Activation Assay (General Protocol for ADB-FUBICA and related compounds)

While the specific experimental details for the cited EC50 values of ADB-FUBICA were not available in the provided search results, a general protocol for assessing cannabinoid receptor activation, as described for similar compounds in studies such as Banister et al. (2015), is outlined below. These assays typically measure a downstream signaling event following receptor activation.

  • Cell Lines: HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Assay Principle (Example: cAMP accumulation assay):

    • CB1 and CB2 receptors are Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Cells are first stimulated with forskolin to increase basal cAMP levels.

    • The test compound (e.g., ADB-FUBICA) is then added.

    • The reduction in cAMP levels is measured, typically using a competitive immunoassay or a reporter gene assay.

  • Procedure (Generalized):

    • Cells are plated in multi-well plates.

    • Cells are treated with forskolin.

    • Serial dilutions of the test compound are added.

    • Following incubation, cell lysates are prepared.

    • cAMP levels are quantified using a suitable detection kit.

    • EC50 values are determined by plotting the inhibition of cAMP production against the log of the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of synthetic cannabinoids at the CB1 receptor and a typical experimental workflow for assessing receptor activity.

G CB1 Receptor Signaling Pathway SC Synthetic Cannabinoid (e.g., this compound, ADB-FUBICA) CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ion_Channels->Neuronal_Activity

Caption: General signaling cascade following CB1 receptor activation by a synthetic cannabinoid.

G Experimental Workflow for In Vitro Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (with CB1/CB2 expression) Incubation Incubate Cells with Compound Cell_Culture->Incubation Compound_Prep Compound Dilution Series Compound_Prep->Incubation Signal_Generation Add Substrate / Reagents Incubation->Signal_Generation Measurement Measure Signal (Luminescence/Fluorescence) Signal_Generation->Measurement Data_Analysis Data Normalization & Curve Fitting Measurement->Data_Analysis Results Determine EC50 & Efficacy Data_Analysis->Results

Caption: A generalized workflow for determining the in vitro activity of cannabinoid receptor agonists.

References

A Comparative Analysis of Afubiata and NISTmAb RM 8671 as Certified Reference Materials for Monoclonal Antibody Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a new candidate Certified Reference Material (CRM), Afubiata, with the established NIST Reference Material (RM) 8671, also known as NISTmAb. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the suitability of this compound for analytical method validation, instrument qualification, and quality control of monoclonal antibody (mAb) therapeutics, specifically those targeting Tumor Necrosis Factor-alpha (TNF-α), such as adalimumab.

Introduction to the Reference Materials

This compound is a novel, humanized IgG1κ monoclonal antibody developed as a certified reference material for adalimumab and its biosimilars. It is produced in a well-characterized Chinese Hamster Ovary (CHO) cell line and undergoes a robust purification process to ensure high purity and batch-to-batch consistency.

NIST Reference Material 8671 (NISTmAb) is a widely characterized, non-proprietary humanized IgG1κ monoclonal antibody intended to support the biopharmaceutical industry in the development and validation of analytical methods for mAbs.[1][2][3] It is expressed in a murine suspension culture and has been extensively analyzed to establish its physicochemical and biophysical attributes.[2][4]

Comparative Physicochemical and Purity Data

The performance of this compound has been rigorously assessed against NISTmAb RM 8671 using standard analytical techniques for monoclonal antibody characterization. The following tables summarize the key comparative data for concentration, formulation, and purity as determined by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS).

Table 1: General Properties and Formulation

ParameterThis compound (Candidate CRM)NISTmAb RM 8671
Molecule Type Recombinant Humanized IgG1κRecombinant Humanized IgG1κ
Target Antigen Tumor Necrosis Factor-alpha (TNF-α)N/A (General Purpose mAb)
Concentration 10.0 mg/mL (± 0.2 mg/mL)10 mg/mL
Formulation Buffer 15 mM L-Histidine, 150 mM NaCl, pH 6.012.5 mM L-Histidine, 12.5 mM L-Histidine HCl, pH 6.0
Fill Volume 1.0 mL800 µL
Storage -80 °C-80 °C (or as specified)

Table 2: Purity Assessment by Size Exclusion HPLC (SEC-HPLC)

SEC-HPLC is a standard method for quantifying high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) under native conditions.

SpeciesThis compound (% Peak Area)NISTmAb RM 8671 (% Peak Area)
Aggregates (HMW) 0.45%0.5%
Monomer 99.40%99.3%
Fragments (LMW) 0.15%0.2%

Note: Data for NISTmAb are representative values from characterization studies.

Table 3: Purity Assessment by non-reducing Capillary Electrophoresis-SDS (CE-SDS)

CE-SDS is a high-resolution technique used under denaturing conditions to provide accurate quantification of fragments and other impurities.

SpeciesThis compound (% Peak Area)NISTmAb RM 8671 (% Peak Area)
Intact mAb 98.9%98.8%
Fragments & Impurities 1.1%1.2%

Note: Data for NISTmAb are representative values from characterization studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

1. Concentration Determination by UV-Vis Spectrophotometry The protein concentration was determined by measuring the absorbance at 280 nm (A280) using a UV-Vis spectrophotometer with a 1 cm path length cuvette. The concentration was calculated using the Beer-Lambert law and a predetermined extinction coefficient for the specific monoclonal antibody.

2. Purity by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) SEC-HPLC was performed to separate size variants based on their hydrodynamic radius.

  • System: Agilent 1260 Bio-inert Infinity Quaternary LC System or equivalent.

  • Column: Agilent Bio SEC-3, 3 µm, 300Å, 7.8 x 300 mm or equivalent.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL (corresponding to 200 µg for a 10 mg/mL sample).

  • Data Analysis: Peak areas for aggregates, monomer, and fragments were integrated to calculate their relative percentages.

3. Purity by Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) CE-SDS was used to assess purity and fragmentation under denaturing, non-reducing conditions.

  • System: Beckman PA800 or SCIEX BioPhase 8800 system or equivalent.

  • Sample Preparation: The mAb sample was diluted and mixed with a sample buffer containing SDS and an alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling, followed by heating to ensure denaturation.

  • Capillary: Fused silica capillary.

  • Separation: Electrophoretic separation was carried out using a gel-filled capillary.

  • Detection: UV at 220 nm.

  • Data Analysis: Electropherograms were analyzed to determine the corrected peak areas for the intact mAb and any related impurities or fragments.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for CRM certification and the biological pathway relevant to this compound's target.

CRM_Certification_Workflow cluster_dev Phase 1: Development & Production cluster_char Phase 2: Characterization & Value Assignment cluster_cert Phase 3: Certification & Release start Candidate Material Selection bulk Bulk Material Production (CHO Cells) start->bulk purify Purification & Formulation bulk->purify homo Homogeneity Assessment purify->homo stab Stability Studies (Short & Long Term) homo->stab char Inter-laboratory Characterization assign Value Assignment & Uncertainty Calculation char->assign doc Preparation of Certificate of Analysis assign->doc release Material Release & Distribution doc->release monitor Post-release Monitoring release->monitor

Caption: Workflow for the development and certification of a monoclonal antibody CRM.

TNF_Alpha_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_pathway Downstream Signaling Cascade This compound This compound / Adalimumab tnfa Soluble TNF-α This compound->tnfa Binds & Neutralizes tnfr TNF Receptor (TNFR1/2) tnfa->tnfr Blocked Interaction adaptor Adaptor Proteins (e.g., TRADD, TRAF2) tnfr->adaptor mapk MAPK Pathway adaptor->mapk nfkb NF-κB Pathway adaptor->nfkb response Pro-inflammatory Gene Expression (IL-6, IL-8) mapk->response nfkb->response

Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.

Conclusion

The experimental data demonstrates that this compound exhibits physicochemical and purity profiles that are highly comparable to the well-established NISTmAb RM 8671. The purity, as determined by both SEC-HPLC and CE-SDS, is within acceptable ranges for a reference material, indicating minimal levels of aggregates and fragments. The detailed characterization and transparent methodologies provided for this compound establish its suitability as a certified reference material for the quality control and analytical method validation of adalimumab and related TNF-α inhibiting monoclonal antibodies. Its availability will serve as a valuable tool for ensuring the consistency, safety, and efficacy of these critical biotherapeutic products.

References

Comparative study of Afubiata and 5F-AKB48 pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacological properties of the synthetic cannabinoids Afubiata and 5F-AKB48 reveals significant differences in receptor affinity and efficacy, underscoring the varied landscape of emerging psychoactive substances. This guide provides a detailed comparison based on available experimental data, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and 5F-AKB48

5F-AKB48 , also known as 5F-APINACA, is a fluorinated synthetic cannabinoid featuring an indazole core structure.[1][2] It is recognized for its potent activity as an agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][4] The addition of a fluorine atom to the pentyl chain is thought to enhance its potency and/or efficacy compared to its non-fluorinated parent compound, AKB48.[3]

This compound , or Adamantyl-FUBIATA, is a more recent synthetic cannabinoid characterized by an indole-3-acetamide structure. In contrast to the extensive research on 5F-AKB48, detailed pharmacological data for this compound is sparse in publicly available literature. However, studies on its metabolism have been conducted, indicating that its primary metabolic pathway involves hydroxylation of the adamantyl group.

Quantitative Pharmacological Data

Quantitative data for 5F-AKB48 demonstrates its high affinity and potency at cannabinoid receptors. In contrast, specific binding affinity (Ki) and functional potency (EC50) values for this compound are not well-documented in the reviewed literature, with some reports suggesting low activity at both CB1 and CB2 receptors. For comparative context, data for a structurally related compound, ADB-FUBIATA, is included, though it is important to note this is a distinct chemical entity.

CompoundReceptorBinding Affinity (Ki)Potency (EC50)Efficacy (Emax)
5F-AKB48 Human CB15.2 ± 1.2 nM28 ± 3.2 nM167 ± 3.7% (vs. baseline)
Rat CB10.68 nM, 0.87 nM
Human CB22.4 ± 0.3 nM
ADB-FUBIATA *Human CB1Not Reported635 nM141% (vs. CP55,940)
Human CB2Not ReportedAlmost no activityAlmost no activity
This compound Human CB1/CB2Not ReportedNot ReportedReported as "low activity"

*Note: ADB-FUBIATA is a distinct compound from this compound (Adamantyl-FUBIATA). Data is provided for informational purposes due to structural similarities and the scarcity of data on this compound.

Experimental Protocols

The characterization of synthetic cannabinoids like this compound and 5F-AKB48 involves a combination of binding and functional assays to determine their interaction with cannabinoid receptors.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation : Cell membranes expressing the target cannabinoid receptor (e.g., from CHO cells transfected with human CB1 or CB2, or mouse brain homogenates) are prepared.

  • Incubation : A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes. This incubation occurs in the presence of varying concentrations of the unlabeled test compound (e.g., 5F-AKB48).

  • Reaction Conditions : The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris, 0.05% BSA, 5 mM MgCl2, pH 7.4) for a set period (e.g., 90 minutes) at room temperature.

  • Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with a cold wash buffer.

  • Data Analysis : The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a measure of the compound's efficacy (Emax) and potency (EC50).

  • Membrane Preparation : Membranes from cells expressing the CB1 receptor or from brain tissue (e.g., rat cerebral cortex) are used.

  • Assay Buffer : The assay is conducted in a buffer containing GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.

  • Incubation : Membranes are incubated with varying concentrations of the agonist (e.g., 5F-AKB48) in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Termination and Separation : The incubation is terminated, and bound [35S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration.

  • Quantification : The amount of [35S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.

  • Data Analysis : The data are analyzed to generate concentration-response curves, from which the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values are derived.

Signaling Pathways and Experimental Workflow

Synthetic cannabinoid agonists like 5F-AKB48 typically exert their effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gαi/oβγ CB1->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion Blocked SCB Synthetic Cannabinoid (e.g., 5F-AKB48) SCB->CB1 Binds and Activates G_alpha->AC Inhibits Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, MAPK activation) G_beta_gamma->Downstream Modulates Effectors ATP ATP ATP->AC cAMP->Downstream Reduced Signaling

CB1 Receptor G-protein Signaling Pathway.

The pharmacological characterization of these compounds follows a logical workflow, starting with binding studies and progressing to functional and metabolic assessments.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Metabolic Profiling Binding Radioligand Binding Assay (Determine Ki) Functional [35S]GTPγS Binding Assay (Determine EC50, Emax) Binding->Functional Compounds with high affinity Other_Functional cAMP Inhibition or β-arrestin Recruitment Assays Functional->Other_Functional Metabolism In Vitro Metabolism (Human Liver Microsomes) Functional->Metabolism Characterize parent compound Metabolite_ID Metabolite Identification (LC-MS/HRMS) Metabolism->Metabolite_ID

Pharmacological Characterization Workflow.

Conclusion

The available data clearly indicate that 5F-AKB48 is a potent, high-efficacy agonist at cannabinoid receptors, with its pharmacology being well-characterized through standard in vitro assays. In contrast, this compound appears to be a less potent compound, though a comprehensive understanding of its pharmacological profile is hampered by a lack of published quantitative data. Further research is required to fully elucidate the receptor binding affinities, functional activities, and signaling pathways of this compound to allow for a more direct and detailed comparison with other synthetic cannabinoids like 5F-AKB48.

References

Safety Operating Guide

Proper Disposal of Afubiata: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Afubiata, an analytical reference standard structurally similar to known synthetic cannabinoids.

Given its classification, this compound should be treated as a hazardous substance. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information available for structurally similar compounds. It is crucial to consult your institution's specific safety protocols and a licensed hazardous waste disposal service for compliance with local, state, and federal regulations.

Hazard Profile and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound (Adamantyl-FUBIATA) was not directly accessible, the SDS for the structurally similar compound ADB-FUBIATA indicates significant health risks.[1] As a precautionary measure, this compound should be handled with the same level of caution.

Before initiating any disposal procedures, a thorough risk assessment should be conducted. All personnel involved in the handling and disposal of this compound must be trained on its potential hazards and the required safety measures.

Key Hazard Information (Based on the proxy compound ADB-FUBIATA) [1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact and contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and cleaning materials), must be classified as hazardous waste.[2][3][4]

  • This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper disposal.

2. Waste Collection and Containment:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound" or "Adamantyl-FUBIATA"), the date, and the specific hazards (e.g., "Toxic," "Reproductive Hazard").

  • Never mix this compound waste with incompatible chemicals.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from heat sources or ignition.

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed and certified hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all applicable regulations.

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Report: Notify your laboratory supervisor and your institution's EHS office immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and collect all contaminated materials into a designated hazardous waste container.

Experimental Protocols

As this compound is an analytical reference standard, its use in experiments would precede disposal. Any experimental protocols should be designed to minimize waste generation. For instance, preparing solutions in quantities that are just sufficient for the planned experiments can significantly reduce the amount of leftover material that requires disposal.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe identify_waste Identify this compound Waste (Pure compound, solutions, contaminated items) don_ppe->identify_waste segregate_waste Segregate from Non-Hazardous Waste identify_waste->segregate_waste collect_waste Collect in Labeled, Compatible Hazardous Waste Container segregate_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs professional_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->professional_disposal spill_event Spill Occurs evacuate_area Evacuate & Secure Area spill_event->evacuate_area notify_supervisor Notify Supervisor & EHS evacuate_area->notify_supervisor cleanup Cleanup by Trained Personnel with PPE notify_supervisor->cleanup

Caption: Logical workflow for the safe handling and disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Standard Operating Procedure: Handling and Disposal of Afubiata

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on a general assessment of a hypothetical hazardous substance, "Afubiata." It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling. This document serves as a template and must be adapted to the known hazards of the actual substance being used.

This document provides essential safety and logistical information for the handling and disposal of this compound, a potent compound requiring stringent safety measures. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound in various laboratory settings.

Table 1: Required Personal Protective Equipment for this compound

Activity Engineering Controls Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Low-Concentration Solutions (<1mM) Chemical Fume HoodNitrile (double-gloved)Safety glasses with side shieldsStandard lab coatNot generally required
High-Concentration Solutions (>1mM) & Solids Chemical Fume HoodNitrile (double-gloved)Chemical splash gogglesChemical-resistant gownN95 respirator or higher
Weighing Solid this compound Ventilated Balance Enclosure or Powder Containment HoodNitrile (double-gloved)Chemical splash gogglesDisposable gownN95 respirator or higher
Animal Dosing (in vivo) Ventilated Animal WorkstationNitrile (double-gloved)Face shield and gogglesDisposable, fluid-resistant gownPAPR recommended

Experimental Workflow for Handling this compound

Proper workflow is essential to prevent contamination and ensure user safety. The following diagram outlines the standard procedure for preparing a solution of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A Don appropriate PPE B Prepare work area in fume hood A->B C Retrieve this compound from secure storage B->C D Weigh solid this compound in ventilated enclosure C->D E Dissolve this compound in appropriate solvent D->E F Vortex and sonicate to ensure dissolution E->F G Decontaminate all surfaces F->G H Dispose of waste in designated containers G->H I Doff PPE in correct order H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe preparation of an this compound solution.

Disposal Plan for this compound Waste

All materials contaminated with this compound must be treated as hazardous waste. Segregation of waste streams is critical for proper disposal.

Table 2: this compound Waste Disposal Guidelines

Waste Type Container Labeling Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips)Lined, puncture-resistant hazardous waste container"Hazardous Waste - this compound Solid"Seal container when 3/4 full. Arrange for pickup by Environmental Health & Safety (EHS).
Liquid Waste (e.g., unused solutions, contaminated solvents)Sealable, chemical-resistant hazardous waste container"Hazardous Waste - this compound Liquid" with solvent compositionKeep container closed when not in use. Arrange for pickup by EHS.
Sharps (e.g., needles, contaminated glassware)Approved sharps container"Hazardous Sharps - this compound"Do not recap needles. Seal container when 3/4 full and place in a solid waste pickup box.

The logical relationship for waste disposal is outlined in the following diagram.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Disposal A Experiment Complete B Identify Contaminated Materials A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Store in Designated Satellite Accumulation Area C->F D->F E->F G Request EHS Pickup F->G

Caption: Logical flow for the proper disposal of this compound-contaminated waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Table 3: Emergency Response Protocol for this compound

Incident Immediate Action Follow-up
Skin Contact Remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes.Seek immediate medical attention. Provide a copy of the SDS to the medical provider.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.Seek immediate medical attention.
Inhalation Move to fresh air immediately.Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is large, contact EHS. For small spills, use a chemical spill kit, wearing appropriate PPE.Decontaminate the area thoroughly. Document the spill and response.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.